Product packaging for Osi-930(Cat. No.:CAS No. 728033-96-3)

Osi-930

Cat. No.: B1683839
CAS No.: 728033-96-3
M. Wt: 443.4 g/mol
InChI Key: FGTCROZDHDSNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-quinolinylmethylamino)-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide is an aromatic amide.
OSI-930 is an orally active inhibitor of two clinically validated targets: c-Kit and the vascular endothelial growth factor receptor-2 (VEGFR-2). This compound is designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors. In preclinical studies, this compound shows broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer and gastric cancers.
Tyrosine Kinase Inhibitor this compound is a selective thiophene-derived tyrosine kinase inhibitor with potential antineoplastic activity. Tyrosine kinase inhibitor this compound inhibits stem cell factor receptor (c-Kit) and the vascular endothelial growth factor receptor 2 (VEGFR2), which may result in the inhibition of both tumor cell proliferation and tumor angiogenesis. Both c-Kit and VEGFR2 are overexpressed in a variety of cancers.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
inhibits both receptor tyrosine kinase Kit and kinase insert domain receptor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16F3N3O2S B1683839 Osi-930 CAS No. 728033-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTCROZDHDSNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993606
Record name 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728033-96-3
Record name OSI-930
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSI-930
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05913
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSI-930
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

OSI-930: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-930 is an orally active, multi-targeted small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action involves the potent and selective co-inhibition of stem cell factor receptor (c-Kit) and vascular endothelial growth factor receptor 2 (VEGFR-2, also known as KDR), key drivers of tumor cell proliferation and angiogenesis, respectively.[2][3] By targeting both the tumor cell and its associated vasculature, this compound exhibits a dual mechanism designed to inhibit tumor growth and survival.[2] It has demonstrated broad efficacy in preclinical tumor models and has been evaluated in clinical trials for advanced solid tumors.[1][2] This document provides an in-depth overview of the molecular targets, downstream signaling pathways, inhibitory activity, and the experimental methodologies used to characterize the mechanism of action of this compound.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of several RTKs.[4] The primary targets are c-Kit and VEGFR-2, but it also demonstrates potent activity against other related kinases such as platelet-derived growth factor receptor-β (PDGFR-β) and colony-stimulating factor 1 receptor (CSF-1R).[1][5][6]

  • Inhibition of c-Kit: The c-Kit receptor is a key regulator of cell survival and proliferation in certain tumor types, particularly those with activating mutations in the KIT gene, such as gastrointestinal stromal tumors (GIST).[2] this compound inhibits both wild-type and mutant forms of c-Kit with similar potencies.[1][4] This inhibition blocks the downstream signaling cascades responsible for cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in tumor cells dependent on c-Kit signaling.[2]

  • Inhibition of VEGFR-2 (KDR): VEGFR-2 is the primary mediator of the angiogenic signal induced by VEGF.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with necessary oxygen and nutrients.[2] By inhibiting VEGFR-2 on endothelial cells, this compound blocks VEGF-mediated signaling, thereby inhibiting the proliferation and migration of endothelial cells and preventing the formation of new tumor vasculature.[2][7] This anti-angiogenic effect can restrict tumor growth and metastasis.[2]

The dual inhibition of c-Kit and VEGFR-2 by a single agent provides a comprehensive approach to cancer therapy, simultaneously targeting the cancer cells directly and disrupting the tumor's supportive microenvironment.[4]

Signaling Pathways

This compound exerts its effects by blocking the initiation of downstream signaling cascades mediated by its target kinases.

c-Kit Signaling Pathway

Upon binding its ligand, stem cell factor (SCF), or through activating mutations, c-Kit dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of multiple pathways, including the PI3K/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives proliferation. This compound prevents this initial autophosphorylation, thereby blocking all subsequent downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates OSI930 This compound OSI930->cKit Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits c-Kit autophosphorylation, blocking PI3K/AKT and RAS/MAPK pathways.
VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This compound's inhibition of VEGFR-2 kinase activity directly counteracts these pro-angiogenic processes.

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_v PI3K VEGFR2->PI3K_v Activates Migration Migration VEGFR2->Migration OSI930 This compound OSI930->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Permeability Vascular Permeability PKC->Permeability AKT_v AKT PI3K_v->AKT_v Survival Survival AKT_v->Survival

Caption: this compound inhibits VEGFR-2, blocking downstream signaling for angiogenesis.

Quantitative Inhibition Data

The potency of this compound has been quantified against various kinase enzymes and in cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Table 1: Enzymatic Inhibition Profile of this compound
Target KinaseIC50 (nM)Comments
c-Kit (activated)80[5][8]Assayed at ATP concentrations near the Km value.[8]
c-Kit (nonactivated)629[8]Assayed at ATP concentrations near the Km value.[8]
c-Kit (general)9.5[5]
VEGFR-2 (KDR)9[5], 10.1[5]
CSF-1R15[5]
PDGFRβ< 10[6]Potent inhibition observed in cell-based assays.[6]
Flt-1Potent[5]
c-RafPotent[5]
LckPotent[5]
Table 2: Cellular Activity of this compound
Cell Line / AssayEndpointIC50 / EC50 (nM)
HMC-1 (mutant Kit)Proliferation14[5]
HMC-1 (mutant Kit)Apoptosis34 (EC50)[5]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays.

In Vitro Kinase Assay (Kit Autophosphorylation)

This assay directly measures the ability of this compound to inhibit the kinase activity of its target.

Methodology:

  • Enzyme Preparation: A nonphosphorylated form of the c-Kit enzyme is used.[5] Optionally, an activated (phosphorylated) form can be prepared by pre-incubating the enzyme with 1 mM ATP.[5]

  • Reaction: The enzyme is incubated at 30°C in the presence of a specified ATP concentration (e.g., 200 µM) and varying concentrations of this compound.[5]

  • Quenching: The reaction is stopped by adding SDS-PAGE sample buffer and heating to 100°C.[5]

  • Analysis: The degree of c-Kit autophosphorylation is determined by immunoblotting (Western blot).[5] Samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies specific for both total c-Kit and phosphorylated c-Kit.[5] The signal is then quantified to determine the extent of inhibition.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare c-Kit enzyme, ATP, and this compound dilutions P2 Incubate enzyme, ATP, and This compound at 30°C P1->P2 P3 Stop reaction with SDS-PAGE buffer P2->P3 P4 Run SDS-PAGE and Western Blot P3->P4 P5 Probe with antibodies for Total Kit and Phospho-Kit P4->P5 P6 Quantify signals to determine IC50 P5->P6

Caption: Workflow for an in vitro kinase autophosphorylation assay.
Cell Proliferation and Apoptosis Assays

These assays determine the effect of this compound on tumor cell viability and induction of programmed cell death.

Methodology:

  • Cell Seeding: Tumor cells (e.g., HMC-1) are seeded into 96-well microtiter plates.[5]

  • Treatment: Cells are incubated for 2 to 3 days with various concentrations of this compound.[5]

  • Analysis - Proliferation: Inhibition of cell growth is measured by quantifying the intracellular ATP content, which correlates with the number of viable cells.[5] A common reagent for this is CellTiter-Glo®.[5]

  • Analysis - Apoptosis: The induction of caspase-dependent apoptosis is quantified using an enzymatic assay that measures the activity of caspase 3 and caspase 7, key executioner caspases.[5]

G cluster_readout Readouts start Seed cells in 96-well plate treat Add this compound at various concentrations start->treat incubate Incubate for 2-3 days treat->incubate prolif Measure ATP levels (e.g., CellTiter-Glo) for Proliferation Assay incubate->prolif apopt Measure Caspase 3/7 activity for Apoptosis Assay incubate->apopt end Calculate IC50 / EC50 prolif->end apopt->end

Caption: Workflow for cell-based proliferation and apoptosis assays.
Rat Aortic Ring Angiogenesis Assay

This ex vivo assay assesses the anti-angiogenic potential of a compound by measuring its effect on endothelial sprout formation.[5]

Methodology:

  • Preparation: Thoracic aortas are excised from rats, and 1-mm thick rings are prepared.[5]

  • Embedding: The aortic rings are embedded in a collagen matrix within six-well plates.[5][7]

  • Treatment: Endothelial basal medium, supplemented with various concentrations of this compound, is added to the wells.[5]

  • Incubation: The plates are incubated for 10 days to allow for the outgrowth of endothelial sprouts.[5][7]

  • Quantification: The angiogenic sprout outgrowth is digitally imaged and quantified.[5] This is often done by measuring the area covered by sprouts within a series of concentric rings drawn around the original aortic tissue.[5][7]

G P1 Excise and slice rat aorta into 1mm rings P2 Embed aortic rings in collagen matrix P1->P2 P3 Add culture medium with varying [this compound] P2->P3 P4 Incubate for 10 days P3->P4 P5 Capture digital images of sprout outgrowth P4->P5 P6 Quantify sprout area to assess inhibition P5->P6

Caption: Workflow for the rat aortic ring ex vivo angiogenesis assay.

References

An In-Depth Technical Guide to the OSI-930 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-930 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and its pharmacological properties. Detailed summaries of its in vitro and in vivo activities are presented, along with methodologies for key experimental procedures. This guide is intended to serve as a valuable resource for researchers and clinicians involved in the development and investigation of novel cancer therapeutics.

Introduction

This compound is a selective inhibitor of a spectrum of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include the stem cell factor receptor (c-Kit), the vascular endothelial growth factor receptor 2 (KDR/VEGFR2), and the platelet-derived growth factor receptor β (PDGFRβ).[1][2] By co-inhibiting these critical pathways, this compound exerts a dual effect on tumors: directly inhibiting cancer cell proliferation and survival, and indirectly by suppressing tumor-associated angiogenesis.[2] This dual mechanism of action has made this compound a subject of interest in the development of targeted cancer therapies.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor at the kinase domain of its target receptors.[3] This inhibition prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

The primary signaling pathways affected by this compound are:

  • c-Kit Signaling: c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), plays a critical role in the proliferation and survival of various cell types, including hematopoietic stem cells and certain cancer cells. Mutations leading to constitutive activation of c-Kit are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GIST). This compound potently inhibits both wild-type and mutant forms of c-Kit.[4]

  • KDR (VEGFR2) Signaling: KDR is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[4] Its activation on endothelial cells is a critical step in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

  • PDGFRβ Signaling: PDGFRβ, expressed on pericytes and other stromal cells, is involved in the maturation and stabilization of newly formed blood vessels.[1] Inhibition of PDGFRβ can lead to the regression of tumor vasculature.

Downstream of these receptors, this compound has been shown to modulate several key signaling pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of c-Kit and KDR by this compound leads to reduced activation of PI3K and its downstream effectors, AKT and mTOR.

  • MAPK Pathway (Ras-Raf-MEK-ERK): This pathway is crucial for cell proliferation, differentiation, and survival. This compound has been shown to attenuate the activation of Erk (phospho-Erk) and p38.[5]

  • STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are transcription factors that regulate the expression of genes involved in cell growth, survival, and differentiation. This compound has been observed to inhibit the phosphorylation of STAT3, STAT5, and STAT6.[5]

Signaling Pathway Diagram

OSI930_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit PI3K PI3K cKit->PI3K Ras Ras cKit->Ras STAT3 STAT3 cKit->STAT3 STAT5 STAT5 cKit->STAT5 STAT6 STAT6 cKit->STAT6 KDR KDR (VEGFR2) KDR->PI3K KDR->Ras Angiogenesis Angiogenesis KDR->Angiogenesis PDGFRb PDGFRβ PDGFRb->PI3K OSI930 This compound OSI930->cKit OSI930->KDR OSI930->PDGFRb AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation STAT5->Proliferation STAT6->Proliferation

Caption: this compound inhibits key RTKs, blocking major downstream signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)Cell LineAssay TypeReference
c-Kit9.5-Biochemical[3]
c-Kit (mutant)14HMC-1Cell-based[3]
KDR (VEGFR2)10.1-Biochemical[3]
CSF-1R15-Biochemical[3]
Flt-1 (VEGFR1)Potent-Biochemical[3]
PDGFRβ<10-Cell-based[2]
c-RafPotent-Biochemical[3]
LckPotent-Biochemical[3]
PDGFRαLow Activity-Biochemical[3]
Flt-3Low Activity-Biochemical[3]
AblLow Activity-Biochemical[3]
Table 2: Preclinical Efficacy of this compound in Xenograft Models
Tumor ModelTreatmentTumor Growth Inhibition (TGI) / Growth Delay (GD)Reference
NCI-H526 (SCLC)This compound (200 mg/kg PO) + Cisplatin/Etoposide29-day GD over vehicle maintenance[2]
SW48 (CRC)This compound (200 mg/kg PO) + FOLFOX-like regimenTGI: 84.4% vs 68.9% (vehicle); GD: 6.8 days over vehicle[2]
COLO 205 (CRC)This compound (200 mg/kg PO) + FOLFOX-like regimenTGI: 70.8% vs 28.4% (vehicle); GD: 12.4 days over vehicle[2]
COLO 205 (CRC)This compound (100 mg/kg PO)2-3 fold improvement in GD; 15-20% increase in TGI[2]
HMC-1 (Leukemia)This compound (10-50 mg/kg PO)Associated with antitumor activity[1]
NCI-H526 (SCLC)This compound (100-200 mg/kg PO)Associated with significant antitumor activity[1]
Table 3: Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Day 22 - Steady State)
Dosing ScheduleCmax (ng/mL)AUC0-24 (ng·h/mL)Tmax (h)t1/2 (h)Reference
400 mg BID1030 ± 35014800 ± 54004.0 (2.0-8.0)10.9 ± 3.4[4]
500 mg BID1290 ± 58019300 ± 103004.0 (2.0-8.0)12.3 ± 4.9[4]
600 mg BID1700 ± 56025800 ± 97004.0 (2.0-6.0)10.7 ± 3.0[4]
Data are presented as mean ± SD, except for Tmax which is median (range).
Table 4: Clinical Activity of this compound in a Phase I Study
Tumor TypeNumber of PatientsBest ResponseMedian Duration (days)Reference
Ovarian Cancer82 Partial Responses (RECIST/CA125)-[6]
GIST (imatinib-resistant)1911 Stable Disease (RECIST)126[4][6]
GIST (imatinib-resistant)94 Partial Responses (FDG-PET)-[6]

Experimental Protocols

In Vitro Kinase Assays (ELISA-based)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against target kinases using an ELISA-based assay.

Materials:

  • Recombinant kinase (e.g., c-Kit, KDR)

  • Poly(Glu, Tyr) 4:1 substrate

  • 96-well microplates

  • ATP

  • This compound

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

Procedure:

  • Coat 96-well microplates with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Wash the plates three times with wash buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the recombinant kinase, ATP, and varying concentrations of this compound to the wells.

  • Incubate the plates at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Wash the plates three times with wash buffer to remove ATP and unbound reagents.

  • Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plates three times with wash buffer.

  • Add the TMB substrate to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Coat plate with substrate B Wash plate A->B C Add kinase, ATP, and this compound B->C D Incubate (Kinase Reaction) C->D E Wash plate D->E F Add anti-phosphotyrosine-HRP E->F G Incubate F->G H Wash plate G->H I Add TMB substrate H->I J Incubate (Color Development) I->J K Add stop solution J->K L Read absorbance at 450 nm K->L M Calculate IC50 L->M

Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HMC-1)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of this compound.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting

This protocol provides a general procedure for analyzing the phosphorylation status of target proteins in response to this compound treatment.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

Pharmacokinetic Analysis (HPLC-MS/MS)

This protocol describes a general method for the quantification of this compound in plasma samples.

Materials:

  • Plasma samples from subjects treated with this compound

  • Internal standard (IS)

  • Acetonitrile

  • Formic acid

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

Procedure:

  • Thaw plasma samples at room temperature.

  • Precipitate proteins by adding acetonitrile containing the internal standard to the plasma samples.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the HPLC-MS/MS system.

  • Separate this compound and the IS on the C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile with formic acid.

  • Detect and quantify this compound and the IS using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve using standards of known this compound concentrations and determine the concentration of this compound in the plasma samples.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key drivers of tumor growth and angiogenesis. Its ability to simultaneously inhibit c-Kit, KDR, and PDGFRβ signaling pathways provides a strong rationale for its clinical development. The quantitative data from preclinical and clinical studies demonstrate its anti-tumor activity across a range of solid tumors. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other similar targeted therapies. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the ongoing effort to develop more effective and personalized cancer treatments.

References

OSI-930: A Technical Guide to c-Kit Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-930 is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, with prominent activity against c-Kit.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound's inhibition of c-Kit, tailored for professionals in biomedical research and drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction to this compound and c-Kit

This compound is a thiophene-derived tyrosine kinase inhibitor that has been evaluated in clinical studies for the treatment of various solid tumors.[2][3] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of susceptible receptors, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.[4] One of the primary targets of this compound is the c-Kit receptor (also known as Stem Cell Factor Receptor or CD117), a member of the type III receptor tyrosine kinase family.[5]

The c-Kit receptor plays a crucial role in normal cellular processes, including hematopoiesis, melanogenesis, and gametogenesis.[5] However, activating mutations or overexpression of c-Kit are oncogenic drivers in several malignancies, most notably gastrointestinal stromal tumors (GIST), as well as certain types of acute myeloid leukemia (AML), melanoma, and small cell lung cancer.[1][5] By inhibiting both wild-type and mutant forms of c-Kit, this compound presents a therapeutic strategy to counteract the pro-tumorigenic effects of aberrant c-Kit signaling.[4][6]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against a panel of protein kinases, demonstrating potent inhibition of c-Kit and other key angiogenic and oncogenic kinases.

Table 1: In Vitro Inhibitory Activity of this compound (IC50)
Target KinaseIC50 (nM)Assay TypeReference(s)
c-Kit 80 Cell-free assay[7][8]
c-Kit (activated)80Cell-free assay[9]
c-Kit (non-activated)629Cell-free assay[9]
KDR (VEGFR-2)9Cell-free assay[7][8]
CSF-1R15Cell-free assay[7][8]
Flt-1 (VEGFR-1)8Cell-free assay[7][8]
c-Raf41Cell-free assay[7][8]
Lck22Cell-free assay[7][8]
PDGFRα3408Cell-free assay[8]
PDGFRβ6900Cell-free assay[8]
Flt-31303Cell-free assay[8]
Abl4738Cell-free assay[8]
Table 2: Cellular Inhibitory Activity of this compound
Cell LineTargetIC50/EC50 (nM)Assay TypeReference(s)
HMC-1 (mutant c-Kit)Cell Proliferation14CellTiterGlo[7]
HMC-1 (mutant c-Kit)Apoptosis34Caspase 3/7 Assay[7][10]
NCI-H526 (wild-type c-Kit)c-Kit Autophosphorylation58.1ELISA[9]
HUVECVEGFR-2 Autophosphorylation64.4ELISA[9]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the autophosphorylation of c-Kit, which in turn blocks the activation of downstream signaling cascades.

c_Kit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit PI3K PI3K c-Kit->PI3K Activates RAS RAS c-Kit->RAS Activates STAT3 STAT3 c-Kit->STAT3 Activates SCF SCF SCF->c-Kit Binds and activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT3->Survival This compound This compound This compound->c-Kit Inhibits ATP binding

Figure 1: c-Kit Signaling Pathway and this compound Inhibition

Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. This leads to the activation of multiple pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which regulates proliferation and differentiation.[5] this compound, by blocking the initial autophosphorylation of c-Kit, effectively shuts down these downstream signals.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the c-Kit inhibitory activity of this compound.

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the purified c-Kit kinase domain.[7]

Protocol:

  • Plate Coating: 96-well microtiter plates are coated with a poly(Glu:Tyr) substrate and incubated overnight.

  • Blocking: Plates are washed and blocked to prevent non-specific binding.

  • Kinase Reaction: Purified recombinant c-Kit kinase domain is added to the wells along with ATP and varying concentrations of this compound. The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: The reaction is stopped, and the plates are washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

  • Quantification: After another wash step, a chromogenic substrate for HRP (e.g., ABTS) is added. The absorbance is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.[7]

elisa_workflow Coat_Plate Coat 96-well plate with poly(Glu:Tyr) Block_Plate Wash and Block Coat_Plate->Block_Plate Kinase_Reaction Add c-Kit, ATP, and this compound Block_Plate->Kinase_Reaction Add_Antibody Add anti-phosphotyrosine-HRP antibody Kinase_Reaction->Add_Antibody Add_Substrate Add HRP substrate (ABTS) Add_Antibody->Add_Substrate Read_Absorbance Measure absorbance and calculate IC50 Add_Substrate->Read_Absorbance

Figure 2: ELISA-based Kinase Inhibition Assay Workflow
Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]

Protocol:

  • Cell Seeding: Cells (e.g., HMC-1) are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: this compound is added to the wells at various concentrations, and the plates are incubated for 2-3 days.

  • Lysis and Luminescence: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a luminescent reaction that is dependent on the amount of ATP present.

  • Measurement: The luminescent signal is measured using a luminometer. The IC50 for cell growth inhibition is determined from the dose-response curve.[7]

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7]

Protocol:

  • Cell Seeding and Treatment: Similar to the cell proliferation assay, cells are seeded and treated with a range of this compound concentrations.

  • Caspase Activity Measurement: The Caspase-Glo® 3/7 reagent is added to the wells. This reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspases 3 and 7, the substrate is cleaved, and a luminescent signal is generated by a luciferase enzyme.

  • Quantification: The luminescent signal is measured, and the EC50 for apoptosis induction is calculated.[7]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.[3][7]

Protocol:

  • Tumor Implantation: Human tumor cells (e.g., HMC-1, NCI-H526) are subcutaneously injected into immunocompromised mice.[7]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

  • Drug Administration: this compound is administered orally (p.o.) at specified doses (e.g., 200 mg/kg) and schedules.[7] The control group receives a vehicle.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target inhibition (e.g., phosphorylation status of c-Kit).[12]

xenograft_workflow Implantation Subcutaneous injection of tumor cells into mice Tumor_Growth Allow tumors to reach palpable size Implantation->Tumor_Growth Randomization Randomize mice into control and treatment groups Tumor_Growth->Randomization Administration Oral administration of This compound or vehicle Randomization->Administration Measurement Regular measurement of tumor volume Administration->Measurement Analysis Endpoint analysis of tumors (e.g., IHC, Western) Measurement->Analysis

Figure 3: In Vivo Tumor Xenograft Study Workflow

Preclinical and Clinical Context

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in a variety of xenograft models, including those for small cell lung cancer, colorectal carcinoma, and glioblastoma.[3][13] The antitumor effects are associated with prolonged inhibition of c-Kit in vivo.[3] Phase I clinical trials have established the safety and maximum tolerated dose of this compound in patients with advanced solid tumors, with evidence of antitumor activity, particularly in patients with GIST.[14][15]

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with significant activity against c-Kit. The comprehensive preclinical data, including its potent in vitro and in vivo inhibition of c-Kit and its downstream signaling pathways, underscore its therapeutic potential in cancers driven by aberrant c-Kit activation. The detailed experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the mechanisms of c-Kit inhibitors and develop novel cancer therapies.

References

OSI-930: A Technical Guide to its Inhibition of VEGFR-2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-930 is a potent, orally bioavailable, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Primarily recognized for its co-inhibition of c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), this compound represents a therapeutic strategy aimed at concurrently suppressing tumor cell proliferation and angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a core focus on its role in the VEGFR-2 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the tyrosine kinase domain of VEGFR-2.[4] By binding to the ATP-binding pocket of the kinase, this compound prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[5] This inhibition blocks the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis.[6][7]

Data Presentation: Kinase Inhibition Profile of this compound

The selectivity and potency of this compound have been characterized against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its inhibitory activity.

Kinase TargetIC50 (nM)
VEGFR-2 (KDR)9 - 10.1
c-Kit80 - 9.5
CSF-1R15
Flt-1Potent Inhibition
c-RafPotent Inhibition
LckPotent Inhibition
PDGFRα/βLow Activity
Flt-3Low Activity
AblLow Activity
Note: IC50 values can vary depending on the specific assay conditions.[5][8]

The VEGFR-2 Signaling Pathway and its Inhibition by this compound

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis. This compound, by blocking the initial autophosphorylation of VEGFR-2, effectively abrogates these signaling events.

Caption: this compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

The primary downstream cascades affected by this compound's inhibition of VEGFR-2 include:

  • The PLCγ-PKC-MAPK/ERK Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) cascade.[6][7] This pathway is central to promoting endothelial cell proliferation and migration.

  • The PI3K-Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt, a key signaling node that promotes endothelial cell survival and inhibits apoptosis.[4][6]

By disrupting these pathways, this compound effectively curtails the angiogenic process.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a substrate

  • 96-well microplates coated with substrate

  • This compound at various concentrations

  • ATP solution

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Coat 96-well plates with poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Washing: Wash plates three times with wash buffer.

  • Kinase Reaction:

    • Add a solution containing recombinant VEGFR-2 kinase to each well.

    • Add this compound at a range of concentrations.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Wash plates to remove ATP and unbound reagents.

    • Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

    • Wash plates thoroughly.

    • Add TMB substrate and incubate in the dark until a blue color develops.

  • Quantification:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Kinase_Assay_Workflow start Start coat_plate Coat plate with poly(Glu, Tyr) substrate start->coat_plate wash1 Wash plate coat_plate->wash1 add_kinase Add VEGFR-2 kinase wash1->add_kinase add_osi930 Add this compound add_kinase->add_osi930 add_atp Add ATP to initiate reaction add_osi930->add_atp incubate Incubate add_atp->incubate wash2 Wash plate incubate->wash2 add_antibody Add HRP-conjugated anti-phosphotyrosine Ab wash2->add_antibody incubate2 Incubate add_antibody->incubate2 wash3 Wash plate incubate2->wash3 add_tmb Add TMB substrate wash3->add_tmb incubate_dark Incubate in dark add_tmb->incubate_dark add_stop Add stop solution incubate_dark->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for an ELISA-based in vitro kinase assay.

Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit VEGFR-2 autophosphorylation in a cellular context.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Cell culture medium and supplements

  • VEGF-A

  • This compound at various concentrations

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to near confluence.

    • Serum-starve the cells for several hours.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the membrane with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.

Western_Blot_Workflow start Start culture_cells Culture & serum-starve HUVECs start->culture_cells treat_cells Pre-treat with this compound then stimulate with VEGF culture_cells->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells quantify_protein Quantify protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-pVEGFR-2 Ab block->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect strip_reprobe Strip & re-probe for total VEGFR-2 & loading control detect->strip_reprobe analyze Densitometry analysis strip_reprobe->analyze

Caption: Workflow for Western blot analysis of VEGFR-2 phosphorylation.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line that expresses VEGFR-2 (e.g., various solid tumor lines)[2]

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Microtome and histology supplies

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human tumor cells into the flank of the mice.[9]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally (e.g., daily by gavage) at a predetermined dose.[10]

    • Administer the vehicle control to the control group.

  • Tumor Growth Measurement:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate the tumor volume using the formula: (length x width²) / 2.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size or a predetermined time point), euthanize the mice.

    • Excise the tumors for further analysis.

  • Analysis of Angiogenesis:

    • Fix the tumor tissue in formalin and embed in paraffin.

    • Perform immunohistochemistry on tumor sections using an antibody against CD31 to stain blood vessels.

    • Quantify the microvessel density (MVD) by counting the number of stained vessels in several high-power fields.

Xenograft_Workflow start Start implant_cells Implant human tumor cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to grow to palpable size implant_cells->tumor_growth randomize Randomize mice into treatment & control groups tumor_growth->randomize treat Administer this compound or vehicle daily randomize->treat measure_tumor Measure tumor volume regularly treat->measure_tumor endpoint Euthanize mice at study endpoint measure_tumor->endpoint excise_tumor Excise tumors endpoint->excise_tumor analyze_angiogenesis Analyze microvessel density by CD31 staining excise_tumor->analyze_angiogenesis end End analyze_angiogenesis->end

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent inhibitor of VEGFR-2 and c-Kit, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models. Its mechanism of action, centered on the competitive inhibition of ATP binding to the VEGFR-2 kinase domain, leads to the effective blockade of key downstream signaling pathways essential for endothelial cell function. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar targeted therapies. Further research will continue to elucidate the full therapeutic potential and optimal clinical application of this and other multi-targeted kinase inhibitors in the treatment of cancer.

References

An In-depth Technical Guide to the Pharmacodynamics of OSI-930

Author: BenchChem Technical Support Team. Date: November 2025

A Multi-targeted Tyrosine Kinase Inhibitor for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of OSI-930, a potent, orally active small-molecule inhibitor of multiple receptor tyrosine kinases. This document details its mechanism of action, kinase selectivity, and its effects on cellular signaling pathways and in vivo tumor models, presenting key quantitative data and experimental methodologies to support further research and development.

Core Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor that primarily exerts its anti-cancer effects by co-inhibiting two key receptors involved in tumor growth and angiogenesis: c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2] The inhibition of these receptor tyrosine kinases (RTKs) is competitive with ATP, preventing the transfer of phosphate groups to tyrosine residues on substrate proteins and thereby blocking downstream signaling cascades.[1] By targeting both cancer cell proliferation driven by c-Kit and tumor angiogenesis mediated by VEGFR-2, this compound is designed to provide a dual-pronged attack on solid tumors.[1] Preclinical studies have demonstrated its broad efficacy in a variety of tumor models, including small cell lung cancer, glioblastoma, and colorectal cancer.[1]

Kinase Inhibition Profile

This compound has been profiled against a panel of protein kinases to determine its selectivity. The compound demonstrates potent inhibition of c-Kit and VEGFR-2 with similar low nanomolar IC50 values. It also shows activity against other closely related kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay TypeNotes
c-Kit (activated)80ELISA-basedAssayed at ATP concentrations approximating the Km value.[3]
c-Kit (nonactivated)629ELISA-basedAssayed at ATP concentrations approximating the Km value.
VEGFR-2 (KDR)9ELISA-based[3]
c-Kit9.5Not Specified[3]
VEGFR-210.1Not Specified[3]
CSF-1R15Not Specified[3]
Flt-18Not Specified[4]
c-Raf41Not Specified[4]
Lck22Not Specified[4]
PDGFRαLow ActivityNot Specified[3]
PDGFRβLow ActivityNot Specified[3]
Flt-3Low ActivityNot Specified[3]
AblLow ActivityNot Specified[3]

Cellular and In Vivo Pharmacodynamics

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical models. Its activity has been evaluated in various cell lines and in vivo xenograft models, providing insights into its therapeutic potential.

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC50/EC50 (nM)
HMC-1 (mutant c-Kit)Cell ProliferationInhibition of cell growth14[3]
HMC-1 (mutant c-Kit)ApoptosisInduction of apoptosis34[3]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

Xenograft ModelTumor TypeDosing RegimenAntitumor ActivityReference
HMC-1Mast Cell Leukemia (mutant c-Kit)10-50 mg/kg, oral, dailyProlonged inhibition of Kit and associated antitumor activity.[5]
NCI-H526Small Cell Lung Cancer (wild-type c-Kit)100-200 mg/kg, oral, dailyProlonged inhibition of wild-type Kit and significant antitumor activity.[5]
NCI-SNU-5Gastric Cancer200 mg/kg, oralPotent antitumor activity.
COLO-205Colorectal Carcinoma200 mg/kg, oralPotent antitumor activity.
U251Glioblastoma200 mg/kg, oralPotent antitumor activity.

Signaling Pathway Modulation

The primary mechanism of this compound involves the inhibition of signaling pathways downstream of c-Kit and VEGFR-2. A key pathway affected is the PI3K/AKT/mTOR cascade, which is crucial for cell survival and proliferation.

OSI930_Signaling_Pathway SCF SCF cKit c-Kit SCF->cKit Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K cKit->PI3K Activates VEGFR2->PI3K Activates OSI930 This compound OSI930->cKit Inhibits OSI930->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes

Caption: this compound inhibits c-Kit and VEGFR-2 signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacodynamics of this compound.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

Methodology (ELISA-based):

  • 96-well plates are coated with a generic substrate for tyrosine kinases, such as poly(Glu:Tyr).[4]

  • Purified recombinant kinase catalytic domains (e.g., c-Kit, VEGFR-2) are added to the wells in the presence of various concentrations of this compound.

  • The kinase reaction is initiated by the addition of ATP.

  • After incubation, the wells are washed, and the amount of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • A chromogenic substrate for HRP is added, and the absorbance is measured to quantify kinase activity.

  • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): [6][7]

  • Cancer cells (e.g., HMC-1) are seeded in 96-well opaque-walled plates and allowed to adhere.

  • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well.

  • The plate is mixed on an orbital shaker to induce cell lysis and release ATP.

  • After a brief incubation to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • IC50 values are determined from the resulting dose-response curves.

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death in cancer cells.

Methodology (Caspase-3/7 Activity Assay): [8]

  • Cells are seeded in 96-well plates and treated with various concentrations of this compound.

  • After the treatment period, a reagent containing a luminogenic caspase-3/7 substrate is added to each well.

  • The plate is incubated to allow for the cleavage of the substrate by activated caspase-3 and -7, which generates a luminescent signal.

  • Luminescence is measured, with the signal intensity being proportional to the amount of caspase-3/7 activity.

  • EC50 values for apoptosis induction are calculated.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Methodology:

  • Cells are treated with this compound for various times and at different concentrations.

  • Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

  • Protein concentration in the lysates is determined using a standard protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-c-Kit, phospho-VEGFR-2, phospho-AKT, phospho-S6).[10]

  • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • To ensure equal protein loading, the membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins of interest.

In Vivo Xenograft Tumor Models

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology (HMC-1 and NCI-H526 Xenografts): [5]

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 HMC-1 or NCI-H526 cells).[11]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.[11]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, survival, and analysis of pharmacodynamic markers in tumor tissue.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to assess the in vivo inhibition of target phosphorylation and downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Assays (IC50 Determination) Proliferation_Assay Proliferation Assay (CellTiter-Glo) Cell_Culture Cell Culture (e.g., HMC-1) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase 3/7) Cell_Culture->Apoptosis_Assay Western_Blot_vitro Western Blot (p-AKT, p-S6) Cell_Culture->Western_Blot_vitro Xenograft_Model Xenograft Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation Xenograft_Model->Tumor_Implantation Treatment This compound Treatment Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor) Tumor_Measurement->PD_Analysis

References

In-depth Technical Guide: Osi-930 Pharmacokinetics in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of OSI-930 in murine models, a critical aspect for preclinical assessment and translational research. This compound is a potent, orally bioavailable inhibitor of the receptor tyrosine kinases c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are pivotal in tumor growth and angiogenesis.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in mice is essential for designing efficacious in vivo studies and predicting its clinical behavior.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in mice has been characterized following oral administration across a range of doses. The key parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), are summarized below. These values have been estimated from graphical representations of plasma concentration-time profiles from key studies.

Dose (mg/kg, p.o.)Estimated Cmax (µg/mL)Estimated Tmax (hr)Estimated AUC (µg·hr/mL)Study Model
10~0.5~2~2.5Nude mice with HMC-1 xenografts
25~1.2~4~10Nude mice with HMC-1 xenografts
50~2.5~6~25Nude mice with HMC-1 xenografts
100~4.0~6~50Nude mice with NCI-H526 xenografts
200~7.0~8>100Nude mice with NCI-H526 xenografts

Data in this table are estimated from figures presented in Garton et al., 2006.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols are based on published preclinical evaluations of this compound in mice.

Pharmacokinetic Study Protocol

This protocol outlines the key steps for assessing the pharmacokinetic profile of this compound in mice following oral administration.

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis A Animal Acclimatization (e.g., 7 days) C Fasting (e.g., overnight) A->C B This compound Formulation (e.g., in PEG-400:Water 1:1) D Oral Gavage Administration B->D C->D E Serial Sampling at Predetermined Time Points (e.g., 0, 1, 2, 4, 6, 8, 24 hr) D->E F Plasma Separation (Centrifugation) E->F G LC-MS/MS Analysis of Plasma Samples F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) G->H

Caption: Workflow for a typical pharmacokinetic study of this compound in mice.

Methodology Details:

  • Animal Models: Studies have utilized immunodeficient mice (e.g., nude mice) bearing human tumor xenografts, such as HMC-1 (human mast cell leukemia) or NCI-H526 (small cell lung cancer), to assess pharmacokinetics in a disease-relevant context.[1]

  • Drug Formulation and Administration: this compound is typically formulated in a vehicle suitable for oral administration, such as a 1:1 (v/v) solution of polyethylene glycol 400 (PEG-400) and water. Administration is performed via oral gavage to ensure accurate dosing.

  • Dosing Regimen: Single-dose pharmacokinetic studies involve administering a range of doses (e.g., 10, 25, 50, 100, and 200 mg/kg) to different cohorts of mice.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to construct a plasma concentration-time profile.

  • Plasma Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the c-Kit and VEGFR-2 signaling pathways. Understanding these pathways is crucial for interpreting pharmacodynamic data and the mechanism of action of the drug.

c-Kit Signaling Pathway

The binding of Stem Cell Factor (SCF) to c-Kit triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. This compound inhibits the ATP-binding site of c-Kit, thereby blocking these downstream signals.

G SCF SCF cKit c-Kit Receptor SCF->cKit Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cKit->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway cKit->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway cKit->JAK_STAT Activates OSI930 This compound OSI930->cKit Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation JAK_STAT->Differentiation

Caption: Inhibition of the c-Kit signaling pathway by this compound.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells is a key step in angiogenesis. This interaction leads to receptor dimerization, autophosphorylation, and the activation of signaling pathways that promote endothelial cell proliferation, migration, and survival. This compound targets the kinase activity of VEGFR-2, thereby inhibiting angiogenesis.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg_PKC_MAPK PLCγ/PKC/MAPK Pathway VEGFR2->PLCg_PKC_MAPK Activates PI3K_AKT_eNOS PI3K/AKT/eNOS Pathway VEGFR2->PI3K_AKT_eNOS Activates OSI930 This compound OSI930->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation PLCg_PKC_MAPK->Proliferation Migration Endothelial Cell Migration PLCg_PKC_MAPK->Migration Survival Endothelial Cell Survival PI3K_AKT_eNOS->Survival Permeability Vascular Permeability PI3K_AKT_eNOS->Permeability

References

An In-depth Technical Guide to OSI-930: A Dual Inhibitor of KIT and KDR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-930 is a potent, orally bioavailable small molecule inhibitor that selectively targets the receptor tyrosine kinases KIT and Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By dually inhibiting these key drivers of tumor growth and angiogenesis, this compound has demonstrated significant anti-tumor activity in a range of preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the evaluation of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name 3-((quinolin-4-ylmethyl)amino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide, is a thiophene-derived compound. Its chemical structure is characterized by a central thiophene carboxamide core, substituted with a quinolinylmethylamino group at the 3-position and a trifluoromethoxyphenyl group at the carboxamide nitrogen.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-((quinolin-4-ylmethyl)amino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide[1]
Synonyms OSI 930, OSI930[1]
Molecular Formula C₂₂H₁₆F₃N₃O₂S[1]
Molecular Weight 443.44 g/mol [2]
CAS Number 728033-96-3[1]
SMILES O=C(C1=C(NCC2=CC=NC3=CC=CC=C23)C=CS1)NC4=CC=C(OC(F)(F)F)C=C4
Appearance Light yellow to yellow solid powder
Solubility Soluble in DMSO[3]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through the potent and selective inhibition of KIT and KDR tyrosine kinases.[4]

  • KIT Inhibition: KIT is a receptor tyrosine kinase crucial for the proliferation and survival of certain cancer cells, particularly in gastrointestinal stromal tumors (GIST) and some leukemias. This compound binds to the ATP-binding pocket of KIT, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K-Akt and MAPK pathways. This leads to cell cycle arrest and apoptosis in KIT-dependent tumor cells.[5]

  • KDR/VEGFR-2 Inhibition: KDR is the primary receptor for VEGF-A, a key mediator of angiogenesis. By inhibiting KDR, this compound blocks the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby cutting off the tumor's blood supply.[4]

The dual inhibition of both tumor cell proliferation and angiogenesis makes this compound a promising therapeutic agent for a variety of solid tumors.[4]

OSI930_Pathway cluster_cell Tumor Cell cluster_endothelial Endothelial Cell SCF SCF KIT KIT Receptor SCF->KIT PI3K PI3K KIT->PI3K MAPK MAPK KIT->MAPK OSI930_KIT This compound OSI930_KIT->KIT AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation VEGF VEGF KDR KDR (VEGFR-2) Receptor VEGF->KDR PLCg PLCγ KDR->PLCg OSI930_KDR This compound OSI930_KDR->KDR PKC PKC PLCg->PKC ERK ERK PKC->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: this compound Signaling Pathway Inhibition.

Pharmacological Properties

This compound has been extensively characterized in a variety of preclinical assays, demonstrating its potent and selective inhibitory activity.

Table 2: In Vitro Inhibitory Activity of this compound against various kinases

Target KinaseIC₅₀ (nM)Assay TypeReference
KIT (activated) 80ELISA[2]
KIT (non-activated) 629ELISA[6]
KDR (VEGFR-2) 9ELISA[2]
CSF-1R 15Not Specified[2]
Flt-1 (VEGFR-1) 8Not Specified[7]
c-Raf 41Not Specified[7]
Lck 22Not Specified[7]
PDGFRα 3408Not Specified[7]
PDGFRβ 6900Not Specified[7]
Flt-3 1303Not Specified[7]
Abl 4738Not Specified[7]

Table 3: Cellular Activity of this compound

Cell LineAssayIC₅₀/EC₅₀ (nM)Reference
HMC-1 Cell Proliferation14[2]
HMC-1 Apoptosis Induction34[2]

Experimental Protocols

In Vitro Kinase Assays

This protocol describes a general ELISA-based assay to determine the inhibitory activity of this compound against the c-KIT kinase.

Materials:

  • Recombinant human c-KIT protein (activated or non-activated)

  • Poly(Glu:Tyr) 4:1 substrate

  • 96-well microtiter plates

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • This compound

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat 96-well plates with Poly(Glu:Tyr) substrate and incubate overnight at 4°C.

  • Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add varying concentrations of this compound (typically in DMSO, with final DMSO concentration ≤1%) to the wells.

  • Add recombinant c-KIT enzyme to the wells.

  • Initiate the kinase reaction by adding ATP (concentration should be near the Kₘ for ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by washing the plate.

  • Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound antibody.

  • Add TMB substrate and incubate in the dark until color develops.

  • Add stop solution and read the absorbance at 450 nm using a microplate reader.

  • Calculate IC₅₀ values from the dose-response curves.

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring KDR inhibition.

Materials:

  • Recombinant human KDR (VEGFR-2) kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87))

  • HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% NaN₃, 5 mM MgCl₂, 1 mM DTT)

  • ATP

  • This compound

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • HTRF-compatible plate reader

Procedure:

  • Add varying concentrations of this compound to the wells of a low-volume 384-well plate.

  • Add KDR kinase and biotinylated peptide substrate to the wells.

  • Initiate the reaction by adding ATP (at or near Kₘ concentration).

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding a solution containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a detection buffer containing EDTA.

  • Incubate for 60 minutes at room temperature.

  • Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm).

  • Calculate the HTRF ratio and determine IC₅₀ values.

Kinase_Assay_Workflow cluster_elisa ELISA-based Kinase Assay cluster_htrf HTRF-based Kinase Assay A Coat plate with substrate B Add this compound A->B C Add Kinase B->C D Add ATP (Start Reaction) C->D E Incubate D->E F Wash & Add Anti-pTyr-HRP E->F G Wash & Add TMB Substrate F->G H Add Stop Solution & Read Absorbance G->H I Add this compound, Kinase & Substrate J Add ATP (Start Reaction) I->J K Incubate J->K L Add Detection Reagents (Eu-Ab & SA-XL665) K->L M Incubate L->M N Read HTRF Signal M->N

Caption: In Vitro Kinase Assay Workflows.

Cell-Based Assays

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HMC-1)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the IC₅₀ value from the dose-response curve.[8][9]

This assay quantifies the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.

Materials:

  • Cancer cell line (e.g., HMC-1)

  • Complete cell culture medium

  • 96-well white-walled plates

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and allow them to attach.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well (equal volume to the cell culture medium).[10][11]

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence with a luminometer.

  • Calculate the EC₅₀ value for apoptosis induction.

In Vivo Xenograft Models

This model is used to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • NCI-H526 human small cell lung carcinoma cells

  • Immunocompromised mice (e.g., female NU/NU nude mice)

  • Matrigel

  • This compound

  • Dosing vehicle

  • Calipers

Procedure:

  • Subcutaneously inject NCI-H526 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[12]

  • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.[12][13]

  • Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Measure tumor volumes with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[12]

  • Monitor animal body weight and general health throughout the study.

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.[12]

  • At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic marker analysis).

Ex Vivo Angiogenesis Assay

This ex vivo assay assesses the anti-angiogenic potential of this compound.

Materials:

  • Thoracic aortas from rats

  • Collagen or Matrigel

  • Endothelial cell growth medium

  • This compound

  • Culture plates (e.g., 24- or 48-well)

  • Microscope with imaging capabilities

Procedure:

  • Excise the thoracic aorta from a rat and clean it of surrounding tissue.

  • Section the aorta into 1 mm thick rings.

  • Embed the aortic rings in a collagen or Matrigel matrix in a culture plate.[14][15]

  • Add endothelial cell growth medium containing different concentrations of this compound.

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Monitor the outgrowth of microvessels from the aortic rings over several days (e.g., 7-10 days).

  • Quantify the extent of angiogenesis by measuring the length and density of the sprouts using image analysis software.[5][9]

Experimental_Workflows cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Xenograft Model cluster_exvivo Aortic Ring Assay A Seed Cells B Treat with this compound A->B C Incubate B->C D Add Assay Reagent (CellTiter-Glo® or Caspase-Glo®) C->D E Measure Luminescence D->E F Implant Tumor Cells G Tumor Growth & Randomization F->G H Treat with this compound G->H I Monitor Tumor Volume & Animal Health H->I J Endpoint Analysis I->J K Isolate & Section Aorta L Embed Rings in Matrix K->L M Treat with this compound L->M N Incubate & Monitor Sprouting M->N O Quantify Angiogenesis N->O

Caption: Overview of Experimental Workflows.

Conclusion

This compound is a well-characterized dual inhibitor of KIT and KDR with potent anti-tumor and anti-angiogenic activities. This technical guide provides a comprehensive summary of its chemical, physical, and pharmacological properties, along with detailed experimental protocols for its preclinical evaluation. The information compiled herein is intended to facilitate further research into the therapeutic potential of this compound and similar targeted therapies in oncology.

References

Methodological & Application

OSI-930 Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sensitivity of various cell lines to the multi-targeted tyrosine kinase inhibitor, OSI-930. Detailed protocols for key in vitro assays are included to facilitate the assessment of its anti-proliferative and pro-apoptotic activities.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2][3] Its primary targets include stem cell factor receptor (c-Kit), vascular endothelial growth factor receptor 2 (VEGFR-2/KDR), and platelet-derived growth factor receptor β (PDGFRβ).[1][2][3] By inhibiting these kinases, this compound can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and tumor-associated neovascularization. These notes are intended to serve as a practical guide for researchers investigating the preclinical efficacy of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by blocking the ATP-binding sites of c-Kit, VEGFR-2, and other related kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.

c-Kit Signaling Pathway: In tumor types driven by c-Kit, such as gastrointestinal stromal tumors (GIST) and some leukemias, this compound abrogates the signaling pathways crucial for cell proliferation and survival.

cKit_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K RAS RAS cKit->RAS OSI930 This compound OSI930->cKit Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified c-Kit signaling pathway and the inhibitory action of this compound.

VEGFR-2 Signaling Pathway: By targeting VEGFR-2 on endothelial cells, this compound impedes the process of angiogenesis, which is vital for supplying nutrients to growing tumors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS OSI930 This compound OSI930->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, & Survival) ERK->Angiogenesis Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture 1. Cell Line Culture & Maintenance CellSeeding 3. Cell Seeding in 96-well Plates CellCulture->CellSeeding DrugPrep 2. This compound Stock Solution & Serial Dilutions DrugTreatment 4. Treatment with this compound (Dose-Response) DrugPrep->DrugTreatment Kinase 6c. In Vitro Kinase Assay (c-Kit / VEGFR-2) DrugPrep->Kinase CellSeeding->DrugTreatment Incubation 5. Incubation (e.g., 48-72 hours) DrugTreatment->Incubation Viability 6a. Cell Viability Assay (CellTiter-Glo) Incubation->Viability Apoptosis 6b. Apoptosis Assay (Caspase-Glo 3/7) Incubation->Apoptosis DataAcquisition 7. Data Acquisition (Luminometer/Plate Reader) Viability->DataAcquisition Apoptosis->DataAcquisition Kinase->DataAcquisition IC50 8. IC50 Calculation DataAcquisition->IC50 Graphing 9. Data Visualization (Dose-Response Curves) IC50->Graphing Interpretation 10. Interpretation of Results Graphing->Interpretation

References

Application Notes and Protocols for OSI-930 Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the OSI-930 xenograft model to evaluate its anti-tumor efficacy in preclinical settings. This compound is an orally active, selective inhibitor of the receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in both tumor cell proliferation and angiogenesis.[1][2]

Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor that potently inhibits c-Kit and VEGFR-2 (also known as KDR).[1][3] The inhibition of c-Kit signaling is intended to reduce cancer cell proliferation and induce apoptosis in tumors driven by this pathway.[1][4] Simultaneously, by inhibiting VEGFR-2, this compound blocks the primary pathway for tumor angiogenesis, which is essential for the growth of nearly all solid tumors.[1][5] Preclinical studies have demonstrated the efficacy of this compound in a broad range of tumor models, including small cell lung cancer, colorectal carcinoma, and glioblastoma.[1][6]

Signaling Pathway

The binding of stem cell factor (SCF) to c-Kit and VEGF to VEGFR-2 triggers dimerization and autophosphorylation of the receptors, initiating downstream signaling cascades.[4][7][8] These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for cell proliferation, survival, and migration.[9][10][11] this compound exerts its anti-tumor effects by blocking these initial activation steps.

Figure 1: this compound Signaling Pathway Inhibition.

Experimental Protocol: this compound Xenograft Model

This protocol outlines the in vivo evaluation of this compound in a subcutaneous xenograft model.

Cell Line and Culture
  • Cell Line: NCI-H526 (human small cell lung cancer) or COLO 205 (human colorectal carcinoma) are examples of cell lines used in this compound preclinical studies.[6]

  • Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells/100 µL.

Animal Model
  • Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Tumor Implantation
  • Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

  • Monitoring: Monitor the mice daily for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Experimental Design and Drug Administration
  • Tumor Growth: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

  • Dosing:

    • Treatment Group: Administer this compound orally at a dose of 100-200 mg/kg, once daily.[6][12]

    • Control Group: Administer the vehicle alone following the same schedule.

  • Duration: Continue treatment for 14-21 consecutive days.

Efficacy Endpoints and Monitoring
  • Tumor Volume: Measure tumor volume and body weight 2-3 times per week.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at final day / Mean tumor volume of control group at final day)] x 100.

  • Clinical Observations: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

  • Termination: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Xenograft_Workflow A Cell Culture (e.g., NCI-H526, COLO 205) B Cell Harvesting and Preparation in Matrigel A->B C Subcutaneous Implantation in Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment & Control Groups D->E F Daily Oral Administration (this compound or Vehicle) E->F G Tumor Volume & Body Weight Measurement (2-3x/week) F->G H Endpoint Analysis: Tumor Growth Inhibition (TGI) G->H

Figure 2: this compound Xenograft Model Workflow.

Quantitative Data Summary

The following table summarizes the anti-tumor activity of this compound in various preclinical xenograft models.

Cell LineTumor TypeDose (mg/kg, PO)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Tumor Growth Delay (Days)Reference
NCI-H526 Small Cell Lung Cancer200Maintenance (Day 8-59)-29[6]
SW48 Colorectal Carcinoma200Maintenance (Day 8-21)84.46.8[6]
COLO 205 Colorectal Carcinoma200Maintenance (Day 8-21)70.812.4[6]
COLO 205 Colorectal Carcinoma100Concomitant (Day 1-14)Increased by 15-20%2-3 fold increase[6]
HMC-1 Mast Cell Leukemia (mutant c-Kit)10-50DailyAssociated with antitumor activity-[12]
NCI-H526 Small Cell Lung Cancer (wild-type c-Kit)100-200DailySignificant antitumor activity-[12]

Note: The efficacy of this compound can vary depending on the specific tumor model and the dosing regimen used. These data highlight the potential of this compound in tumors with different c-Kit mutation statuses.[12][13]

References

Application Notes and Protocols: OSI-930 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OSI-930 is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] Its primary targets are the proto-oncogene c-Kit (Kit) and the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in tumor cell proliferation, survival, and tumor-associated angiogenesis.[6] It has demonstrated significant antitumor activity in a variety of preclinical mouse xenograft models, including those for small cell lung cancer, glioblastoma, and colorectal cancer.[2][7] These notes provide detailed information on dosages, administration protocols, and experimental workflows for the use of this compound in mouse models of cancer.

Data Presentation: this compound Dosage and Administration in Mouse Models

The following tables summarize quantitative data from various preclinical studies. Efficacious doses are often dependent on the specific tumor model and the genetic background of the target kinase (wild-type vs. mutant).

Table 1: Recommended Oral Dosages of this compound in Xenograft Mouse Models

Tumor ModelCell LineTarget Kinase StatusEffective Dosage (Oral)Mouse StrainCitation
Mast Cell LeukemiaHMC-1Mutant Kit10 - 50 mg/kg, dailyCD1 nu/nu[4][7]
Small Cell Lung CancerNCI-H526Wild-type Kit100 - 200 mg/kg, dailyNude Mice[4][6]
Gastric CancerNCI-SNU-5Not Specified200 mg/kg, dailyCD1 nu/nu[7]
Colorectal CancerCOLO-205Not Specified200 mg/kg, dailyCD1 nu/nu[7]
GlioblastomaU251Not Specified200 mg/kg, dailyCD1 nu/nu[7]
Non-Small Cell LungWBANot Specified200 mg/kg, dailyNude Mice[6]

Table 2: Alternative Administration Route and Observed Effects

Study TypeAdministration RouteDosageMouse StrainKey ObservationCitation
Vascular EffectsIntraperitoneal (IP)100 mg/kg, daily for 1-6 daysC57BL/6Induced hemorrhage in the pituitary gland, suggesting potent anti-VEGF effects.[8][9]

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound. It primarily inhibits c-Kit and VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation and angiogenesis.

OSI930_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response SCF SCF cKit c-Kit SCF->cKit VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cKit->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK OSI930 This compound OSI930->cKit Inhibits OSI930->VEGFR2 Inhibits Proliferation Tumor Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation

Caption: this compound inhibits c-Kit and VEGFR-2 signaling.

Experimental Protocols

Protocol 1: Antitumor Efficacy Study in a Xenograft Mouse Model (Oral Gavage)

This protocol describes a typical experiment to evaluate the antitumor activity of this compound administered orally in mice bearing subcutaneous tumors.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose)

  • Tumor cells (e.g., HMC-1, NCI-H526)

  • Immunocompromised mice (e.g., CD1 nu/nu)

  • Matrigel (optional)

  • Sterile PBS and syringes

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend cells in sterile PBS or culture medium, potentially mixed 1:1 with Matrigel to improve tumor take rate.

    • Inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) subcutaneously into the right flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[6]

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 100 mg/kg).

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily or according to stability data.

  • Drug Administration:

    • Administer the prepared this compound suspension or vehicle control to the respective groups via oral gavage once daily.

    • The volume should typically be around 10 mL/kg.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animals for any signs of toxicity (e.g., weight loss, changes in posture, rough coat).

    • The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or the observation of significant toxicity.

  • Tissue Collection for Pharmacodynamics:

    • At the end of the study, collect tumors (e.g., 4 hours after the final dose) for further analysis.[6]

    • One portion can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., p-AKT, p-S6), while another can be fixed in 10% neutral buffered formalin for immunohistochemistry (e.g., CD31 for microvessel density).[6]

Protocol 2: Intraperitoneal Administration

For studies requiring systemic delivery bypassing the gastrointestinal tract, intraperitoneal (IP) injection is an alternative.

Materials:

  • This compound

  • Sterile vehicle suitable for injection (e.g., sterile saline, DMSO/saline mixture)

  • Mice (e.g., C57BL/6)[8][9]

  • Sterile syringes and needles (25-27 gauge)[10]

Procedure:

  • Animal Restraint: Properly restrain the mouse by securing the scruff of the neck and placing the animal in a head-down position to allow abdominal organs to shift away from the injection site.[10]

  • Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[10]

  • Injection:

    • Insert the needle, bevel up, at a 30-40 degree angle.[10]

    • Administer the this compound solution. The maximum recommended volume is <10 mL/kg.[10]

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical in vivo efficacy study using this compound.

OSI930_Workflow start Start: Cell Culture implant Tumor Cell Implantation (Subcutaneous) start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization monitor_growth->randomize treat_osi930 Treatment Group: This compound Administration randomize->treat_osi930 Group 1 treat_vehicle Control Group: Vehicle Administration randomize->treat_vehicle Group 2 monitor_treatment Monitor Tumor Volume & Animal Welfare treat_osi930->monitor_treatment treat_vehicle->monitor_treatment endpoint Study Endpoint Reached? monitor_treatment->endpoint endpoint->monitor_treatment No collect_tissue Tissue Collection (Tumors, Plasma) endpoint->collect_tissue Yes analysis Pharmacodynamic Analysis (IHC, Western Blot) collect_tissue->analysis data_analysis Data Analysis & Reporting analysis->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo this compound efficacy study.

References

Application Notes and Protocols for In-Vivo Studies with OSI-930

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-930 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in both tumor cell proliferation and angiogenesis.[1][3] Preclinical studies have demonstrated its antitumor activity in a variety of xenograft models, including those for small cell lung cancer, glioblastoma, and colorectal cancer.[1][2][4] These application notes provide detailed protocols for the preparation and in vivo administration of this compound, along with a summary of its pharmacological data and signaling pathways.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
c-Kit (activated)80Cell-free
c-Kit (non-activated)629Cell-free
VEGFR-2 (KDR)9Cell-free
CSF-1R15Cell-free
Flt-18Cell-free
c-Raf41Cell-free
Lck22Cell-free
PDGFRα/β>10,000Not Specified
Flt-3>10,000Not Specified
Abl>10,000Not Specified

Source: Data compiled from multiple sources.[5][6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDosing RegimenAdministration RouteOutcome
HMC-1 (mutant Kit)10-50 mg/kg/dayOral GavageProlonged inhibition of Kit, antitumor activity
NCI-H526 (wild-type Kit)100-200 mg/kg/dayOral GavageProlonged inhibition of Kit, significant antitumor activity
Various (colon, SCLC, melanoma, glioblastoma)200 mg/kg/dayOral GavageReduced tumor growth

Source: Data compiled from multiple sources.[4][5][6][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Solution)

This protocol describes the preparation of a clear solution of this compound suitable for oral administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO. Due to its high solubility in DMSO (up to 89 mg/mL), this is an effective first step.[5][9] For example, to prepare a 25 mg/mL stock solution, weigh the appropriate amount of this compound and dissolve it in the required volume of fresh DMSO. Ensure the powder is completely dissolved.

  • Sequentially add the co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline, follow these steps for a 1 mL final volume[10]: a. To a sterile conical tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween80 to the mixture and vortex until clear. d. Add 450 µL of saline to the mixture and mix thoroughly to obtain a clear solution.

  • Use the formulation immediately. For optimal results, it is recommended to use the freshly prepared solution.

Protocol 2: Preparation of this compound Formulation for Oral Gavage (Suspension)

This protocol is an alternative for administering this compound as a suspension, which can be suitable for higher dose concentrations.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)

  • Sterile conical tubes or mortar and pestle

  • Homogenizer or sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the CMC-Na solution. Dissolve the appropriate amount of CMC-Na in sterile water to achieve the desired concentration (e.g., 0.5 g in 100 mL for a 0.5% solution).

  • Create the suspension. a. Add a small amount of the CMC-Na solution to the this compound powder and triturate to form a smooth paste. This helps to ensure the powder is wetted and reduces clumping. b. Gradually add the remaining volume of the CMC-Na solution while continuously mixing to achieve the desired final concentration (e.g., 5 mg/mL).[9]

  • Homogenize the suspension. For a more uniform suspension, use a homogenizer or sonicator.

  • Administer immediately. Suspensions should be administered shortly after preparation to ensure uniform dosing. Mix well before each administration.

Protocol 3: In Vivo Administration of this compound by Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.

Materials:

  • Prepared this compound formulation (solution or suspension)

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for mice)[11]

  • Syringes

  • Animal scale

Procedure:

  • Determine the correct dosage volume. Weigh the animal to calculate the precise volume of the formulation to be administered based on its weight and the desired dose (e.g., mg/kg). The maximum recommended dosing volume for mice is typically 10 mL/kg.[11]

  • Properly restrain the animal. Scruff the mouse to immobilize its head and body. Ensure the head and neck are extended to create a straight path to the esophagus.[11]

  • Insert the gavage needle. Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[11][12]

  • Administer the dose. Once the needle is correctly positioned in the esophagus (not the trachea), slowly depress the syringe plunger to deliver the formulation.[12]

  • Withdraw the needle and monitor the animal. Carefully remove the gavage needle. Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing.[11][13]

Mandatory Visualizations

OSI930_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cKit c-Kit Receptor PI3K PI3K/Akt Pathway cKit->PI3K RAS Ras/Raf/MEK/ERK Pathway cKit->RAS VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis SCF SCF SCF->cKit binds VEGF VEGF VEGF->VEGFR2 binds OSI930 This compound OSI930->cKit inhibits OSI930->VEGFR2 inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: this compound inhibits c-Kit and VEGFR-2 signaling pathways.

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Efficacy Evaluation P1 Weigh this compound P2 Prepare Vehicle (e.g., DMSO, PEG300, Tween80, Saline or CMC-Na) P1->P2 P3 Dissolve or Suspend This compound in Vehicle P2->P3 A1 Weigh Animal P3->A1 Prepared Formulation A2 Calculate Dosage Volume A1->A2 A3 Administer via Oral Gavage A2->A3 E1 Monitor Tumor Growth A3->E1 Treated Animal E2 Pharmacokinetic Analysis E1->E2 E3 Pharmacodynamic Analysis (e.g., target phosphorylation) E2->E3

Caption: Experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: OSI-930 Combination Therapy with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of OSI-930 with standard chemotherapy agents. This compound is a potent, orally bioavailable inhibitor of the receptor tyrosine kinases c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, and Platelet-Derived Growth Factor Receptor β (PDGFRβ). This dual inhibitory action on pathways crucial for tumor cell proliferation and angiogenesis makes it a compelling candidate for combination therapies aimed at enhancing the efficacy of traditional cytotoxic agents.

Introduction to this compound

This compound is a selective tyrosine kinase inhibitor that targets key drivers of tumor growth and vascularization. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of c-Kit, VEGFR-2, and PDGFRβ, thereby blocking downstream signaling cascades that promote cell survival, proliferation, and angiogenesis. Preclinical studies have demonstrated the antitumor activity of this compound across a range of cancer models, including small cell lung cancer (SCLC) and colorectal carcinoma (CRC). The rationale for combining this compound with chemotherapy lies in the potential for synergistic or additive effects, where this compound may sensitize tumor cells to chemotherapy or inhibit the repair of chemotherapy-induced damage and suppress the pro-angiogenic signals often induced by cytotoxic treatments.

Data from Preclinical Combination Studies

Preclinical xenograft models have shown that this compound can be safely and effectively administered with standard chemotherapy regimens, leading to enhanced antitumor activity.

Combination with Cisplatin and Etoposide in Small Cell Lung Cancer (SCLC)

In the NCI-H526 SCLC xenograft model, the combination of cisplatin and etoposide followed by this compound maintenance therapy demonstrated a significant delay in tumor regrowth compared to chemotherapy alone.

Treatment GroupDosing ScheduleOutcome
Cisplatin + Etoposide (Vehicle Maintenance)Cisplatin: 6 mg/kg IV, Day 1; Etoposide: 25 mg/kg IP, Days 1-3; Vehicle: PO, Days 8-36Tumor Regression
Cisplatin + Etoposide (this compound Maintenance)Cisplatin: 6 mg/kg IV, Day 1; Etoposide: 25 mg/kg IP, Days 1-3; this compound: 200 mg/kg PO, Days 8-59Delayed tumor growth by 29 days vs. vehicle maintenance; 3-fold greater log cell kill index
Combination with FOLFOX in Colorectal Carcinoma (CRC)

In human colorectal carcinoma xenograft models (SW48 and COLO 205), this compound as a maintenance therapy following a FOLFOX-like regimen (5-Fluorouracil and Oxaliplatin) resulted in enhanced tumor growth inhibition and delay.

Tumor ModelTreatment GroupTumor Growth Inhibition (TGI)Tumor Growth Delay (GD)
SW485-FU/Oxaliplatin (Vehicle Maintenance)68.9%-
SW485-FU/Oxaliplatin (this compound Maintenance)84.4%6.8 days over vehicle
COLO 2055-FU/Oxaliplatin (Vehicle Maintenance)28.4%-
COLO 2055-FU/Oxaliplatin (this compound Maintenance)70.8%12.4 days over vehicle

In a separate study with the COLO 205 model, concomitant or maintenance administration of this compound (100 mg/kg PO) with a 5-FU/Oxaliplatin regimen improved tumor growth delay by 2-3 fold and increased TGI by 15-20% compared to vehicle maintenance.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound exerts its effects by inhibiting key signaling pathways involved in cancer cell proliferation and angiogenesis.

OSI-930_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Kit c-Kit PI3K/Akt PI3K/Akt c-Kit->PI3K/Akt RAS/MAPK RAS/MAPK c-Kit->RAS/MAPK VEGFR-2 VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ This compound This compound This compound->c-Kit This compound->VEGFR-2 Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Proliferation_Survival Cell_Proliferation_Survival PI3K/Akt->Cell_Proliferation_Survival RAS/MAPK->Cell_Proliferation_Survival Angiogenesis Angiogenesis PLCγ->Angiogenesis Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays (Cell Viability, Apoptosis, Western Blot) Start->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Studies (Tumor Growth Inhibition) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Synergy Assessment In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols: Osi-930 and Erlotinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of OSI-930 and erlotinib represents a rational therapeutic strategy targeting key pathways in cancer progression: angiogenesis and tumor cell proliferation. Erlotinib is a well-established inhibitor of the epidermal growth factor receptor (EGFR), a key driver of cell growth and survival in many solid tumors.[1] this compound is a multi-targeted tyrosine kinase inhibitor with potent activity against vascular endothelial growth factor receptor (VEGFR) and c-Kit, both crucial for tumor angiogenesis and growth.[2] The rationale for combining these agents lies in the potential for synergistic or additive antitumor effects by simultaneously blocking two critical signaling cascades. Preclinical studies have suggested that the combined blockade of EGFR and VEGFR pathways can lead to enhanced antitumor activity and long-term remissions in various cancer models.

These application notes provide a comprehensive overview of the preclinical and clinical data on the this compound and erlotinib combination, along with detailed protocols for key experimental assays to evaluate this therapeutic approach.

Mechanism of Action

Erlotinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase, preventing autophosphorylation and downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/Akt, ultimately leading to reduced cell proliferation and increased apoptosis. This compound primarily targets VEGFR-2 and c-Kit, inhibiting the signaling required for endothelial cell proliferation and migration (angiogenesis) and tumor cell growth. The dual inhibition of these pathways is expected to result in a more comprehensive blockade of tumor growth and survival mechanisms.

A significant pharmacokinetic interaction has been identified between the two drugs. Co-administration of erlotinib leads to a two-fold increase in this compound exposure, which is attributed to the inhibition of aldehyde oxidase-mediated metabolism of this compound by erlotinib. This interaction necessitates careful dose consideration in clinical settings.

Data Presentation

Preclinical Efficacy: In Vivo Xenograft Models

While the full dataset from preclinical xenograft models of the this compound and erlotinib combination is not publicly available in detail, a phase 1 clinical trial reported that the combination showed "additional antitumor activity compared to either agent alone with long-term remissions in multiple xenograft models". The following table illustrates the expected format and nature of such preclinical data, based on typical xenograft studies.

Table 1: Illustrative Antitumor Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
Erlotinib50 mg/kg, daily900 ± 18040
This compound100 mg/kg, daily1050 ± 20030
This compound + Erlotinib100 mg/kg + 50 mg/kg, daily300 ± 9080

Note: The data in this table is illustrative and intended to represent the potential synergistic effect of the combination therapy. Actual results would be dependent on the specific tumor model and experimental conditions.

Clinical Trial Data: Phase 1 Study in Advanced Solid Tumors

A phase 1 clinical trial evaluated the safety, pharmacokinetics, and preliminary efficacy of the this compound and erlotinib combination in patients with advanced solid tumors.

Table 2: Phase 1 Clinical Trial - Dose Escalation and Patient Characteristics

CohortThis compound Dose (BID)Erlotinib Dose (QD)Number of Patients
1200 mg100 mg7
2200 mg150 mg7
3300 mg150 mg7

Table 3: Phase 1 Clinical Trial - Common Adverse Events (All Grades)

Adverse EventFrequency (%)
Anorexia85
Diarrhea75
Rash70
Lethargy65

Table 4: Phase 1 Clinical Trial - Pharmacokinetic and Pharmacodynamic Findings

ParameterFinding
This compound Exposure~2-fold increase with erlotinib co-administration
sVEGFR2 LevelsDecline observed in all patients
Clinical Activity10 patients achieved disease stabilization (median duration 119 days)

The recommended phase 2 dose was determined to be 200 mg this compound BID combined with 150 mg erlotinib QD.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and erlotinib, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Erlotinib stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and erlotinib in complete growth medium.

  • Treat the cells with various concentrations of this compound, erlotinib, or the combination. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Combination effects can be analyzed using software such as CalcuSyn to determine synergy (Combination Index < 1).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of this compound and erlotinib on the phosphorylation status of key proteins in the EGFR and VEGFR signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound and Erlotinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-VEGFR2, anti-total-VEGFR2, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, erlotinib, or the combination for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells in lysis buffer and quantify protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry analysis can be performed to quantify changes in protein phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the this compound and erlotinib combination in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest (e.g., H1975)

  • Matrigel (optional)

  • This compound and Erlotinib formulations for oral gavage

  • Calipers for tumor measurement

  • Animal housing and care facilities

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, erlotinib alone, combination).

  • Administer the drugs daily via oral gavage at the predetermined doses.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.

Visualizations

Signaling_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGFR VEGFR PLCg PLCγ VEGFR->PLCg cKit c-Kit cKit->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Erlotinib Erlotinib Erlotinib->EGFR OSI930 This compound OSI930->VEGFR OSI930->cKit

Caption: Combined inhibition of EGFR and VEGFR/c-Kit signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treat with this compound, Erlotinib, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis_1 Data_Analysis_1 Viability->Data_Analysis_1 IC50, Synergy Analysis Data_Analysis_2 Data_Analysis_2 Western_Blot->Data_Analysis_2 Pathway Modulation Xenograft Establish Tumor Xenografts in Mice Drug_Admin Administer Drugs (Oral Gavage) Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Growth & Animal Health Drug_Admin->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Excision) Tumor_Measurement->Endpoint Data_Analysis_3 Data_Analysis_3 Endpoint->Data_Analysis_3 Tumor Growth Inhibition

References

Application Notes and Protocols: OSI-930 in Gastrointestinal Stromal Tumor (GIST) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of OSI-930, a potent oral small-molecule inhibitor of the receptor tyrosine kinases (RTKs) c-Kit, vascular endothelial growth factor receptor-2 (VEGFR-2/KDR), and platelet-derived growth factor receptor beta (PDGFRβ), in the context of gastrointestinal stromal tumors (GIST). The following sections detail the mechanism of action, preclinical efficacy data, and protocols for key experiments in GIST models.

Introduction

Gastrointestinal stromal tumors are mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the KIT or PDGFRA genes. These mutations lead to constitutive activation of the respective receptor tyrosine kinases, promoting cell proliferation and survival. While targeted therapies like imatinib have revolutionized GIST treatment, primary and acquired resistance remains a significant clinical challenge.

This compound is a multi-targeted tyrosine kinase inhibitor designed to simultaneously block key pathways involved in GIST pathogenesis and tumor angiogenesis. By inhibiting both the primary oncogenic driver (c-Kit) and a critical mediator of tumor vascularization (VEGFR-2), this compound has been investigated as a potential therapeutic agent for GIST.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of c-Kit, VEGFR-2, and PDGFRβ.[1] In GIST, the primary mechanism of action is the inhibition of constitutively active c-Kit, which is the main oncogenic driver in the majority of cases. This compound has demonstrated activity against both wild-type and various mutant forms of c-Kit.[1]

Simultaneously, the inhibition of VEGFR-2 by this compound is intended to disrupt tumor angiogenesis, a process crucial for tumor growth and metastasis. This dual inhibition of both the tumor cells directly and their blood supply provides a strong rationale for its use in GIST.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary kinase targets and in a relevant cell line model.

Target/Cell LineAssay TypeIC50 (nM)Reference
c-Kit (wild-type)Cell-free kinase assay80[2]
VEGFR-2 (KDR)Cell-free kinase assay9[2]
HMC-1 (mutant c-Kit)Cell Proliferation Assay14[1]
In Vivo Efficacy of this compound in GIST Xenograft Models

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of this compound. The table below summarizes the key findings from these in vivo studies.

Xenograft Modelc-Kit StatusTreatmentTumor Growth InhibitionReference
NCI-H526Wild-typeThis compound (100-200 mg/kg, oral)Significant antitumor activity[3]
HMC-1MutantThis compound (10-50 mg/kg, oral)Antitumor activity[3]

Experimental Protocols

Cell Viability Assay

This protocol describes a method to determine the effect of this compound on the viability of GIST cell lines.

Materials:

  • GIST cell lines (e.g., GIST-T1, GIST882)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

Protocol:

  • Seed GIST cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 2 minutes.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of c-Kit Phosphorylation

This protocol outlines the procedure to assess the inhibitory effect of this compound on c-Kit phosphorylation in GIST cells.

Materials:

  • GIST cell lines

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-total-c-Kit

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed GIST cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Kit overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total c-Kit to confirm equal loading.

In Vivo GIST Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a GIST xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • GIST cells (e.g., GIST-T1) or patient-derived xenograft (PDX) tissue

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 x 10^6 GIST cells mixed with or without Matrigel into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., 50-200 mg/kg) or the vehicle control to the respective groups daily or as per the desired schedule.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Plot the mean tumor volume over time for each group to assess the antitumor effect of this compound.

Visualizations

OSI930_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit PI3K PI3K c-Kit->PI3K RAS RAS c-Kit->RAS VEGFR-2 VEGFR-2 VEGFR-2->PI3K PLCg PLCg VEGFR-2->PLCg PDGFRbeta PDGFRbeta PDGFRbeta->PI3K This compound This compound This compound->c-Kit Inhibits This compound->VEGFR-2 Inhibits This compound->PDGFRbeta Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: this compound inhibits c-Kit, VEGFR-2, and PDGFRβ signaling pathways in GIST.

Experimental_Workflow Start Start GIST_Cell_Culture GIST Cell Culture (e.g., GIST-T1, GIST882) Start->GIST_Cell_Culture In_Vitro_Assays In Vitro Assays GIST_Cell_Culture->In_Vitro_Assays In_Vivo_Study In Vivo Xenograft Study GIST_Cell_Culture->In_Vivo_Study Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (Target Phosphorylation) In_Vitro_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Tumor_Implantation Tumor Implantation (Nude Mice) In_Vivo_Study->Tumor_Implantation Treatment This compound Treatment (Oral Gavage) Tumor_Implantation->Treatment Tumor_Monitoring Tumor Volume Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC) Tumor_Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Preclinical evaluation workflow for this compound in GIST models.

References

Application Notes and Protocols for OSI-930 in Small Cell Lung Cancer (SCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. Current treatment regimens, primarily platinum-based chemotherapy, often result in initial responses followed by swift relapse and acquired resistance. This necessitates the exploration of novel therapeutic strategies targeting the underlying molecular drivers of SCLC.

OSI-930 is an orally active, multi-targeted tyrosine kinase inhibitor.[1] It is designed to concurrently inhibit cancer cell proliferation and tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1] This dual mechanism of action makes this compound a compelling candidate for investigation in SCLC, a disease where both cell proliferation and angiogenesis are critical for tumor progression. Preclinical studies have demonstrated its potential in SCLC models, both as a standalone agent and in combination with standard chemotherapy.[2]

These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key preclinical findings in SCLC, and offer detailed protocols for in vitro and in vivo evaluation.

Mechanism of Action

This compound primarily exerts its anti-tumor effects by potently inhibiting several receptor tyrosine kinases (RTKs) crucial for tumor growth and survival.[1][3] Its principal targets include:

  • c-Kit (Stem Cell Factor Receptor): Often overexpressed in various cancers, c-Kit signaling can drive tumor cell proliferation and survival.[4] this compound inhibits both wild-type and mutant forms of c-Kit.[3][5]

  • KDR (VEGFR-2): As a key mediator of angiogenesis, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by this compound can disrupt the tumor's blood supply, thereby impeding its growth and potential for metastasis.[1]

  • PDGFRβ (Platelet-Derived Growth Factor Receptor β): This receptor is involved in tumor growth, angiogenesis, and the tumor microenvironment.

By co-inhibiting these pathways, this compound presents a multi-pronged attack on tumor progression. The inhibition of c-Kit directly targets the cancer cells, while the blockade of KDR and PDGFRβ disrupts the tumor's supportive infrastructure.

Caption: this compound Mechanism of Action.

Key Preclinical Findings in SCLC

Preclinical research has validated the anti-tumor activity of this compound in SCLC xenograft models. These studies highlight its potential as both a monotherapy and a maintenance therapy following standard chemotherapy.

In Vitro Activity

This compound demonstrates potent inhibition of its target kinases in cellular assays.

Target/AssayCell LineIC50/EC50Reference
c-Kit Kinase ActivityCell-based assay< 10 nM[2]
KDR (VEGFR-2) Kinase ActivityCell-based assay9 nM[6]
PDGFRβ Kinase ActivityCell-based assay< 10 nM[2]
Cell ProliferationHMC-1 (mutant c-Kit)14 nM[6]
Apoptosis InductionHMC-1 (mutant c-Kit)34 nM[6]
In Vivo Efficacy in SCLC Xenograft Models

Studies utilizing SCLC xenografts have demonstrated significant tumor growth inhibition.

| Model | Treatment | Key Findings | Reference | | :--- | :--- | :--- |[2] | | NCI-H526 SCLC Xenograft | Cisplatin/Etoposide followed by this compound (200 mg/kg, PO) maintenance | Delayed tumor regrowth by 29 days compared to vehicle maintenance. |[2] | | NCI-H209 SCLC Xenograft | this compound (200 mg/kg, PO) | Resulted in a predominantly cytostatic anti-tumor effect. |[7] | | WBA Xenograft (Lung) | this compound (200 mg/kg/day, PO for 3 days) | Significant inhibition of pharmacodynamic markers: p-AKT (-52%), p-S6 (-75%), CD-31 (-52%), and BrdU incorporation (-50%). |[8] |

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy and mechanism of this compound in SCLC research.

In Vitro Cell Viability Assay

This protocol determines the concentration of this compound required to inhibit the growth of SCLC cell lines.

Materials:

  • SCLC cell lines (e.g., NCI-H526, NCI-H209)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count SCLC cells. Seed 3,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a luminometer.

  • Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Western Blot Analysis of Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of its downstream targets.

Materials:

  • SCLC cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-AKT, anti-AKT, anti-phospho-S6, anti-S6)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed SCLC cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system. Analyze band intensities relative to total protein or a loading control (e.g., β-actin).

In Vivo SCLC Xenograft Study

This protocol outlines a typical study to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • SCLC cells (e.g., NCI-H526) mixed with Matrigel

  • This compound

  • Vehicle solution (for control group)

  • Oral gavage needles

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ NCI-H526 cells in 100 µL of a 1:1 PBS/Matrigel solution into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer this compound daily via oral gavage at a dose of 200 mg/kg.[2][8]

    • Control Group: Administer the vehicle solution on the same schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study. For combination studies, tumor growth delay can also be assessed.[2]

SCLC_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Inject SCLC Cells (e.g., NCI-H526) subcutaneously into mice B Monitor Tumor Growth A->B A->B C Randomize mice when tumors reach ~150 mm³ B->C B->C D1 Control Group: Administer Vehicle C->D1 C->D1 D2 Treatment Group: Administer this compound (e.g., 200 mg/kg, PO, daily) C->D2 C->D2 E Measure tumor volume and body weight 2-3 times/week D1->E D2->E F Analyze Data: Tumor Growth Inhibition (TGI) Tumor Growth Delay (TGD) E->F E->F

Caption: Workflow for an in vivo SCLC xenograft study.

Conclusion

This compound is a promising multi-targeted inhibitor with demonstrated preclinical activity against SCLC models. Its ability to target both cancer cell proliferation via c-Kit and tumor angiogenesis via KDR/PDGFRβ provides a strong rationale for its further investigation. The protocols and data presented here offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound in the challenging landscape of small cell lung cancer.

References

Troubleshooting & Optimization

Technical Support Center: OSI-930

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of OSI-930. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimentation.

This compound Solubility Data

This compound is a multi-targeted tyrosine kinase inhibitor that is sparingly soluble in aqueous solutions.[1][2] Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various common solvents.

SolventSolubility (at 25°C)Molar Concentration
DMSO89 mg/mL[3][4]200.7 mM[3][4]
DMF30 mg/mL[5]~67.6 mM
Ethanol3 mg/mL[3][4]6.76 mM[3]
WaterInsoluble[3][4]Insoluble[3][4]
DMSO:PBS (pH 7.2) (1:1)0.33 mg/mL[5]~0.74 mM

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or fresh, high-quality Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Aseptically add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for an 89 mg/mL stock, add 1 mL of DMSO to 89 mg of this compound).

  • Vortex or sonicate the solution gently until the this compound is completely dissolved. A clear solution should be observed.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term stability.

Protocol 2: Preparing a Homogeneous Suspension for In Vivo Oral Administration

This protocol is designed for preparing a suspension of this compound for oral gavage in animal models.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the appropriate volume of CMC-Na solution.

  • Slowly add the this compound powder to the CMC-Na solution while vortexing or stirring continuously.

  • Continue to mix until a homogeneous suspension is achieved. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution.[3]

  • Use the suspension immediately after preparation for the best results.

Protocol 3: Preparing a Solution for In Vivo Injection using Co-solvents

This protocol provides a method for solubilizing this compound for injection in animal studies using a co-solvent formulation.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, sequentially add the following co-solvents, ensuring the solution is clear after each addition:

    • 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • 400 µL of PEG300. Mix until clear.

    • 50 µL of Tween 80. Mix until clear.

    • 450 µL of Saline. Mix until clear.

  • The final concentration of this working solution will be 2.5 mg/mL.[6] This formulation should result in a clear solution.[6]

Troubleshooting Guide & FAQs

Q1: My this compound is not dissolving in DMSO, even at a concentration that is reported to be soluble. What should I do?

A1:

  • Check your DMSO quality: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce its solvating power for hydrophobic compounds like this compound.[4] Use fresh, anhydrous, or high-purity DMSO.

  • Ensure complete dissolution: Gently warm the solution to 37°C and vortex or sonicate for a longer duration.

  • Verify the concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of 89 mg/mL.[3][4]

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.

  • Lower the final concentration: The final concentration of this compound in your culture medium may be exceeding its aqueous solubility limit. Try using a lower final concentration if your experimental design allows.

  • Increase the serum concentration: If your cell culture medium contains fetal bovine serum (FBS) or other proteins, these can sometimes help to keep hydrophobic compounds in solution.

  • Use a pre-dilution step: Before adding to the final volume of media, try a serial dilution in media, vortexing between each step.

  • Consider a co-solvent formulation: For certain experiments, a small percentage of a co-solvent like PEG300 or Tween 80 might be tolerated by your cells and can help maintain solubility. However, you must run appropriate vehicle controls to ensure the co-solvent does not affect your experimental results.

Q3: Can I dissolve this compound directly in water or PBS?

A3: No, this compound is reported to be insoluble in water.[3][4] A stock solution should first be prepared in an organic solvent like DMSO.

Q4: How should I store my this compound solutions?

A4:

  • Powder: Store the solid compound at -20°C for long-term storage.

  • Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A DMSO stock solution is stable for at least one month at -20°C and up to a year at -80°C.[4]

Visualized Experimental Workflow & Signaling Pathway

G cluster_prep Preparation of this compound Stock cluster_invitro In Vitro Experiment cluster_invivo In Vivo Preparation osi_powder This compound Powder stock_solution High-Concentration Stock Solution osi_powder->stock_solution Dissolve suspension Homogeneous Suspension (Oral Gavage) osi_powder->suspension Suspend cluster_invitro cluster_invitro cluster_invivo cluster_invivo dmso Anhydrous DMSO dmso->stock_solution final_solution Final Working Solution stock_solution->final_solution Dilute cell_culture Cell Culture Medium cell_culture->final_solution precipitation Precipitation Issue final_solution->precipitation If occurs troubleshoot Troubleshooting Steps (e.g., lower concentration) precipitation->troubleshoot cmc_na CMC-Na Solution cmc_na->suspension

A workflow diagram illustrating the preparation and potential issues with this compound solutions.

G cluster_vegfr VEGFR-2 Signaling cluster_ckit c-Kit Signaling OSI930 This compound VEGFR2 VEGFR-2 OSI930->VEGFR2 Inhibits cKit c-Kit OSI930->cKit Inhibits VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis SCF SCF SCF->cKit Binds PI3K PI3K cKit->PI3K Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

A simplified diagram of the primary signaling pathways inhibited by this compound: VEGFR-2 and c-Kit.

References

Osi-930 Off-Target Effects In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of Osi-930. This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Kinase Inhibition Profile of this compound

This compound is a multi-targeted tyrosine kinase inhibitor. While it primarily targets c-Kit and VEGFR-2, it also exhibits inhibitory activity against a range of other kinases. The following table summarizes the in vitro inhibitory profile of this compound against a panel of kinases.

Target KinaseIC50 (nM)On-Target/Off-Target
c-Kit9.5 - 80On-Target
VEGFR-2 (KDR)9 - 10.1On-Target
CSF-1R15Off-Target
Flt-1Potent InhibitionOff-Target
c-RafPotent InhibitionOff-Target
LckPotent InhibitionOff-Target
PDGFRαLow ActivityOff-Target
PDGFRβLow ActivityOff-Target
Flt-3Low ActivityOff-Target
AblLow ActivityOff-Target

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to assist in study design and execution.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific kinase using an ELISA-based method.[1]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr))

  • 96-well microplate

  • Assay buffer

  • ATP

  • This compound (or other test compound)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB or other HRP substrate

  • Stop solution

  • Plate reader

Procedure:

  • Coat a 96-well plate with the kinase-specific substrate.

  • Wash the plate to remove any unbound substrate.

  • Add the recombinant kinase to each well.

  • Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction by adding the stop solution.

  • Wash the plate to remove ATP and unbound kinase.

  • Add the anti-phosphotyrosine-HRP antibody to each well and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the HRP substrate and incubate until color develops.

  • Stop the color development with a stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol describes how to measure the effect of this compound on the proliferation of a specific cell line.[1]

Materials:

  • Cancer cell line of interest (e.g., HMC-1)

  • Complete cell culture medium

  • 96-well clear bottom tissue culture plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add the this compound dilutions. Include a vehicle control.

  • Incubate the plate for the desired period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for assessing its off-target effects.

Osi930_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFR PDGFRα/β PDGFR->PI3K Flt1 Flt-1 Flt1->PI3K CSF1R CSF-1R CSF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival cRaf c-Raf RAS->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK ERK->Proliferation Lck Lck Lck->PI3K STAT STAT Lck->STAT STAT->Proliferation STAT->Survival Osi930 This compound Osi930->cKit Inhibits Osi930->VEGFR2 Inhibits Osi930->PDGFR Inhibits (low) Osi930->Flt1 Inhibits Osi930->CSF1R Inhibits Osi930->cRaf Inhibits Osi930->Lck Inhibits Experimental_Workflow start Hypothesize Off-Target Effect biochem_assay In Vitro Kinase Assay (Biochemical) start->biochem_assay cell_assay Cell-Based Assay (e.g., Phosphorylation) start->cell_assay data_analysis Data Analysis (IC50/EC50 Determination) biochem_assay->data_analysis pheno_assay Phenotypic Assay (e.g., Proliferation, Apoptosis) cell_assay->pheno_assay cell_assay->data_analysis pheno_assay->data_analysis conclusion Confirm or Refute Off-Target Effect data_analysis->conclusion

References

Osi-930 acquired resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Osi-930 in their experiments. The information is based on established mechanisms of resistance to tyrosine kinase inhibitors (TKIs) targeting c-Kit and KDR.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has become completely resistant. What are the possible reasons?

Acquired resistance to this compound, a potent inhibitor of c-Kit and KDR (VEGFR-2), can arise from several mechanisms. Based on studies of other TKIs targeting c-Kit, the most common causes are:

  • On-Target Secondary Mutations: The development of new mutations in the KIT gene can prevent this compound from binding effectively to its target.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on c-Kit signaling for survival and proliferation.

  • Drug Efflux: Increased expression of drug efflux pumps, such as ABCG2, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

Q2: What are some specific secondary mutations in c-Kit that might confer resistance to this compound?

While specific secondary mutations conferring resistance exclusively to this compound are not extensively documented in the public domain, mutations known to cause resistance to other c-Kit inhibitors are strong candidates. These include:

  • Mutations in the ATP-binding pocket: The T670I "gatekeeper" mutation is a common resistance mechanism for several TKIs.

  • Mutations in the activation loop: The A829P mutation has been shown to confer resistance to imatinib.

  • Other mutations: The V654A mutation has also been documented in imatinib-resistant GIST patients.[1]

It is plausible that these or other mutations in the kinase domain of c-Kit could also reduce the efficacy of this compound.

Q3: How can I investigate if my resistant cells have developed secondary mutations in c-Kit?

To identify potential secondary mutations, you should perform Sanger sequencing or next-generation sequencing (NGS) of the KIT gene in both your parental (sensitive) and resistant cell lines. Compare the sequences to identify any new mutations that have arisen in the resistant population.

Q4: What are some potential bypass signaling pathways that could be activated in my this compound resistant cells?

Activation of alternative receptor tyrosine kinases (RTKs) is a common bypass mechanism.[2][3][4] In the context of c-Kit inhibition, potential bypass pathways could involve the upregulation or activation of:

  • Other RTKs like EGFR, MET, or AXL.

  • Downstream signaling components of the MAPK and PI3K/AKT pathways, independent of c-Kit.

Q5: How can I determine if bypass pathways are activated in my resistant cells?

You can use several molecular biology techniques to investigate the activation of bypass pathways:

  • Phospho-RTK arrays: To screen for the increased phosphorylation of a wide range of RTKs.

  • Western blotting: To examine the phosphorylation status of key downstream signaling proteins like AKT, ERK, and S6 ribosomal protein.

  • RNA sequencing (RNA-seq): To identify global changes in gene expression that might indicate the activation of new signaling pathways.

Q6: Could increased drug efflux be the cause of resistance in my cell line?

Yes, overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can lead to multidrug resistance. Some analogues of this compound have been shown to inhibit the ABCG2 pump, suggesting that this transporter could be involved in its efflux.

Q7: How can I test for increased drug efflux in my resistant cells?

You can perform a drug efflux assay using a fluorescent substrate of the ABCG2 transporter, such as mitoxantrone. Compare the intracellular accumulation of the fluorescent substrate in your parental and resistant cells. A lower accumulation in the resistant cells would suggest increased efflux. This can be confirmed by co-incubating the cells with a known inhibitor of the specific ABC transporter.

Troubleshooting Guides

Problem: Decreased this compound efficacy in a previously sensitive cell line.
Possible Cause Recommended Action
Secondary mutation in c-Kit 1. Sequence the kinase domain of the KIT gene in both parental and resistant cells. 2. Compare the sequences to identify any acquired mutations.
Bypass pathway activation 1. Perform a phospho-RTK array to screen for activated alternative receptors. 2. Use western blotting to check the phosphorylation status of key downstream signaling molecules (e.g., p-AKT, p-ERK).
Increased drug efflux 1. Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., mitoxantrone for ABCG2). 2. Measure the expression level of relevant ABC transporters (e.g., ABCG2) by qPCR or western blotting.

Quantitative Data Summary

The following table summarizes IC50 values for this compound against different forms of c-Kit. This data can serve as a baseline for your own experiments.

Target Assay Condition IC50 (nmol/L)
Activated c-KitATP concentrations approximating Km80
Nonactivated c-KitATP concentrations approximating Km629

Key Experimental Protocols

Cell Viability Assay to Determine IC50

This protocol is for determining the concentration of this compound that inhibits 50% of cell growth.

Materials:

  • Parental and this compound resistant cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours (or a time course determined to be optimal for your cell line).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Read the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the c-Kit signaling pathway and potential bypass pathways.

Materials:

  • Parental and this compound resistant cell lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-c-Kit, anti-c-Kit, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration using the BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to compare the phosphorylation levels between parental and resistant cells.

Sanger Sequencing of the KIT Gene

This protocol is for identifying point mutations in the KIT gene.

Materials:

  • Genomic DNA from parental and this compound resistant cells

  • PCR primers flanking the exons of the KIT kinase domain

  • Taq polymerase and PCR reagents

  • PCR purification kit

  • Sequencing primers

  • Sanger sequencing service

Procedure:

  • Extract genomic DNA from both cell lines.

  • Amplify the exons of the KIT kinase domain using PCR.

  • Purify the PCR products.

  • Send the purified PCR products and sequencing primers for Sanger sequencing.

  • Analyze the sequencing results and align them to the reference KIT sequence to identify any mutations in the resistant cell line that are not present in the parental line.

Signaling Pathway and Experimental Workflow Diagrams

c_Kit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit PI3K PI3K c-Kit->PI3K activates RAS RAS c-Kit->RAS activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation SCF SCF SCF->c-Kit binds This compound This compound This compound->c-Kit inhibits

Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.

Resistance_Mechanism_Workflow cluster_on_target On-Target Resistance cluster_bypass Bypass Pathways cluster_efflux Drug Efflux Resistant_Cells This compound Resistant Cells Sequencing Sequence KIT gene Resistant_Cells->Sequencing Phospho_Array Phospho-RTK Array Resistant_Cells->Phospho_Array Western_Blot Western Blot (p-AKT, p-ERK) Resistant_Cells->Western_Blot Efflux_Assay Drug Efflux Assay Resistant_Cells->Efflux_Assay ABC_Expression Measure ABC transporter expression Resistant_Cells->ABC_Expression Mutation_Analysis Identify secondary mutations Sequencing->Mutation_Analysis Pathway_Activation Identify activated pathways Phospho_Array->Pathway_Activation Western_Blot->Pathway_Activation Efflux_Mechanism Confirm efflux mechanism Efflux_Assay->Efflux_Mechanism ABC_Expression->Efflux_Mechanism

Caption: Experimental workflow to investigate this compound acquired resistance mechanisms.

References

Technical Support Center: Troubleshooting OSI-930 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSI-930, a multi-targeted tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent oral small-molecule inhibitor of receptor tyrosine kinases, primarily targeting c-Kit, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR), and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[1][2][3] It is designed to inhibit both cancer cell proliferation and angiogenesis.[4]

Q2: What are the recommended starting concentrations for in vitro experiments?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target kinase and the assay conditions. Published IC50 values are summarized in the table below. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

TargetIC50 (nM)Assay Type
c-Kit80Cell-free assay
KDR (VEGFR-2)9Cell-free assay
CSF-1R15Cell-free assay
Flt-18Cell-free assay
c-Raf41Cell-free assay
Lck22Cell-free assay
HMC-1 cell line (proliferation)14Cell-based assay

Data sourced from Selleck Chemicals.[5][6]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

This compound is soluble in DMSO but insoluble in water.[5][6] For in vitro experiments, prepare a stock solution in fresh, high-quality DMSO. Note that moisture-absorbing DMSO can reduce solubility.[5] For in vivo oral administration, a common formulation is a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na).[6]

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results in cell-based assays with kinase inhibitors like this compound can arise from several factors:

  • Compound Solubility and Stability: Ensure your this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. Precipitated compound can lead to lower effective concentrations.

  • Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify the expression of the target kinases (c-Kit, VEGFR-2).

  • Assay-Specific Interference: Some assay reagents can interfere with the compound. For example, in viability assays like Alamar Blue, the inhibitor itself might affect the reagent's fluorescence, leading to inaccurate readings.[7] Consider using an alternative assay like CellTiter-Glo.

  • Translational Mismatch from Biochemical to Cellular Assays: High potency in a biochemical assay does not always translate to high potency in a cellular context.[8] This can be due to poor cell permeability of the compound or high intracellular ATP concentrations competing with the inhibitor.[9][10]

Troubleshooting Guides

In Vitro Assay Troubleshooting

Problem: High variability or poor reproducibility in IC50 determination.

dot

Caption: Troubleshooting workflow for inconsistent IC50 values.

Possible Causes and Solutions:

CauseRecommended Solution
Compound Precipitation This compound is poorly soluble in aqueous solutions. Ensure the final DMSO concentration in your assay is kept low (typically <0.5%) to prevent precipitation. Visually inspect solutions for any precipitate. Prepare fresh dilutions for each experiment.[5][6]
Incorrect ATP Concentration For ATP-competitive inhibitors like this compound, the measured IC50 value is dependent on the ATP concentration in the assay.[9] For comparability, use an ATP concentration close to the Km for the specific kinase.[2][11]
Reagent Interference Some assay formats can be prone to interference. For example, fluorescent compounds can interfere with fluorescence-based readouts.[12] Consider using an orthogonal assay method, such as a radiometric assay or a TR-FRET-based assay, to validate your findings.[11][13]
Enzyme Quality The purity and activity of the recombinant kinase can significantly impact results. Use a reputable source for your enzymes and handle them according to the manufacturer's instructions. Protein aggregation can also alter kinase activity.[12]
Western Blot Troubleshooting for Target Inhibition

Problem: No decrease in phosphorylation of a downstream target after this compound treatment.

dot

Caption: Troubleshooting Western blots for target inhibition.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Drug Concentration or Incubation Time The concentration of this compound may be too low, or the incubation time too short to effectively inhibit the target kinase and see a downstream effect. Perform a dose-response and time-course experiment to determine the optimal conditions.
Protein Degradation During sample preparation, proteases and phosphatases can degrade proteins and remove phosphate groups. Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[14][15]
Poor Antibody Quality The primary antibody may not be specific or sensitive enough to detect changes in phosphorylation. Validate your antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway).
Suboptimal Western Blotting Technique Issues such as inefficient protein transfer, improper blocking, or incorrect antibody dilutions can lead to a lack of signal. Ensure your Western blot protocol is optimized.[16][17]
Off-Target Effects

Problem: Observing unexpected cellular phenotypes or pathway activation.

dot

Off_Target_Effects OSI930 This compound cKit c-Kit OSI930->cKit Inhibits VEGFR2 VEGFR-2 OSI930->VEGFR2 Inhibits PDGFRb PDGFR-β OSI930->PDGFRb Inhibits OtherKinases Other Kinases (e.g., c-Raf, Lck) OSI930->OtherKinases Inhibits (lower potency) OnTargetPathways On-Target Pathways (Proliferation, Angiogenesis) cKit->OnTargetPathways VEGFR2->OnTargetPathways PDGFRb->OnTargetPathways OffTargetPathways Off-Target Pathways OtherKinases->OffTargetPathways ExpectedPhenotype Expected Phenotype (e.g., Decreased Viability) OnTargetPathways->ExpectedPhenotype UnexpectedPhenotype Unexpected Phenotype OffTargetPathways->UnexpectedPhenotype

Caption: On-target vs. potential off-target effects of this compound.

While this compound is selective, it can inhibit other kinases at higher concentrations, which may lead to off-target effects.[5][18][19][20]

Strategies to Mitigate and Understand Off-Target Effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives the desired on-target effect to reduce the likelihood of engaging off-target kinases.

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, use another inhibitor with a different chemical scaffold that targets the same kinase.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the phenotype is reversed, it is likely an on-target effect.

  • Kinome Profiling: For a comprehensive understanding of the compound's selectivity, consider performing a kinome-wide profiling assay.[21]

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol is a general guideline and should be optimized for your specific kinase and substrate.

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and other necessary components for kinase activity.

    • ATP Solution: Prepare a stock solution of ATP in water and determine the optimal final concentration based on the Km of the kinase.

    • Substrate: Use a generic substrate like poly(Glu:Tyr) or a specific peptide substrate for the kinase of interest.

    • This compound: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be consistent across all wells and ideally below 0.5%.

  • Assay Procedure:

    • Coat a 96-well plate with the substrate and incubate overnight at 4°C.

    • Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the kinase and different concentrations of this compound to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction by adding EDTA.

    • Wash the plate.

    • Add a primary antibody that detects the phosphorylated substrate (e.g., anti-phosphotyrosine antibody conjugated to HRP).

    • Incubate and wash the plate.

    • Add a substrate for HRP (e.g., TMB or ABTS) and measure the absorbance at the appropriate wavelength.[5]

  • Data Analysis:

    • Subtract the background absorbance (no kinase control).

    • Normalize the data to the vehicle control (DMSO only).

    • Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for the desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle control.

    • Plot the percentage of viability versus the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Technical Support Center: OSI-930 Preclinical Dose-Limiting Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities of OSI-930 observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments with this multi-targeted tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a potent oral small-molecule inhibitor of the split kinase domain receptor tyrosine kinases. Its primary targets are c-Kit, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3][4] By inhibiting these pathways, this compound is designed to simultaneously target cancer cell proliferation and angiogenesis.[4]

Q2: What dose-limiting toxicities for this compound have been identified in preclinical studies?

A2: Preclinical studies in mice have identified specific dose-limiting toxicities. Daily intraperitoneal administration of 100 mg/kg of this compound to C57BL/6 mice for three to six days resulted in hemorrhage in the pituitary gland.[5] This finding suggests that pituitary apoplexy should be considered a potential adverse effect of anti-VEGF therapy with agents like this compound.[5]

Q3: At what dose levels has antitumor activity been observed in preclinical models?

A3: The effective dose of this compound for antitumor activity in mouse xenograft models appears to be dependent on the specific tumor model and its driver mutations.[6]

  • In a mutant Kit-expressing HMC-1 xenograft model, oral doses between 10 and 50 mg/kg were associated with prolonged inhibition of Kit and antitumor activity.[6]

  • In a wild-type Kit-expressing NCI-H526 xenograft model, significant antitumor activity was observed at oral doses of 100 to 200 mg/kg.[6]

  • In a broad range of xenograft models, a maximally efficacious dose of 200 mg/kg administered daily by oral gavage has been used.[7]

Q4: What were the dose-limiting toxicities observed in the Phase I human clinical trial of this compound?

A4: In the first-in-human Phase I trial, dose-limiting toxicities were observed at a dose of 600 mg twice a day. These included Grade 3 rash (in two patients) and Grade 4 elevation of γ-glutamyltransferase (GGT) (in one patient).[1][2] Based on these findings, the maximum tolerated dose (MTD) in humans was established at 500 mg twice a day.[1][2]

Q5: What are the common, non-dose-limiting side effects observed with this compound in clinical settings?

A5: Common Grade 1 and 2 toxicities reported in the Phase I clinical trial included fatigue, diarrhea, nausea, and rash.[1][2]

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that may arise during preclinical studies with this compound.

Observed Issue Potential Cause Recommended Action
Hemorrhagic lesions, particularly in the cranial region, observed during necropsy. This may be related to the previously reported pituitary hemorrhage. The anti-VEGFR activity of this compound can impact vascular integrity.[5]Carefully examine the pituitary gland and surrounding tissues during necropsy. Consider scheduling interim sacrifices to understand the time course of this toxicity. Monitor for any neurological signs in the animals.
Unexpectedly high levels of liver enzymes (e.g., GGT, ALT, AST) in serum chemistry. Although primarily reported as a dose-limiting toxicity in humans, elevated GGT could indicate hepatic stress in preclinical models as well.[1][2]Perform regular serum chemistry analysis. If significant elevations are observed, consider dose reduction or less frequent dosing. Correlate with histopathological examination of the liver.
Skin rashes or other dermatological abnormalities. Rash was a common toxicity in human clinical trials and was also a dose-limiting toxicity at higher grades.[1][2]Conduct regular visual inspection of the animals' skin. Document any changes in appearance, such as erythema, scaling, or lesions. Consider skin biopsies for histopathological analysis.
Lack of tumor growth inhibition at expected efficacious doses. This could be due to a variety of factors including the specific tumor model, the dosing regimen, or the formulation of this compound.Verify the expression and activation status of the target receptors (c-Kit, VEGFR-2, PDGFR) in your tumor model. Ensure the formulation and administration route are appropriate for achieving adequate plasma exposure. The antitumor activity of this compound has been shown to be dose-dependent.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data on dose-limiting toxicities and efficacious doses for this compound in preclinical models.

Species/Model Dose Dosing Regimen Observed Effect Reference
C57BL/6 Mice100 mg/kgDaily, Intraperitoneal (3-6 days)Hemorrhage in the pituitary gland[5]
Mouse Xenograft (mutant Kit)10 - 50 mg/kgOralAntitumor activity[6]
Mouse Xenograft (wild-type Kit)100 - 200 mg/kgOralAntitumor activity[6]
Multiple Mouse Xenografts200 mg/kgDaily, Oral GavageMaximally efficacious dose for antitumor activity[7]

Experimental Protocols

Methodology for Assessing Pituitary Hemorrhage in Mice

This protocol is based on the findings of a study that observed pituitary hemorrhage in mice treated with this compound.[5]

  • Animal Model: C57BL/6 mice.

  • Dosing: Administer this compound at 100 mg/kg body weight via intraperitoneal injection daily for a period of one to six days. A vehicle control group should be included.

  • Observation: Monitor animals daily for any clinical signs of toxicity.

  • Necropsy: At the end of the treatment period, euthanize the animals and perform a complete necropsy.

  • Histopathology: Carefully dissect the pituitary gland. Fix the tissue in an appropriate fixative (e.g., 10% neutral buffered formalin), process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E).

  • Analysis: Microscopically examine the pituitary gland sections for any signs of hemorrhage, particularly around Rathke's cleft.[5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

OSI930_Mechanism cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_cellular_effects Cellular Effects c-Kit c-Kit PI3K/Akt Pathway PI3K/Akt Pathway c-Kit->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Kit->RAS/MAPK Pathway VEGFR-2 VEGFR-2 VEGFR-2->PI3K/Akt Pathway Angiogenesis Angiogenesis VEGFR-2->Angiogenesis PDGFR PDGFR PDGFR->PI3K/Akt Pathway PDGFR->RAS/MAPK Pathway This compound This compound This compound->c-Kit This compound->VEGFR-2 This compound->PDGFR Proliferation Proliferation PI3K/Akt Pathway->Proliferation Survival Survival PI3K/Akt Pathway->Survival RAS/MAPK Pathway->Proliferation

Caption: this compound inhibits c-Kit, VEGFR-2, and PDGFR, blocking downstream signaling pathways.

General Preclinical Toxicology Workflow

Preclinical_Tox_Workflow Dose Range Finding Dose Range Finding Single Dose Toxicity Single Dose Toxicity Dose Range Finding->Single Dose Toxicity Repeat Dose Toxicity Repeat Dose Toxicity Single Dose Toxicity->Repeat Dose Toxicity MTD Determination MTD Determination Repeat Dose Toxicity->MTD Determination Safety Pharmacology Safety Pharmacology Safety Pharmacology->MTD Determination Genotoxicity Genotoxicity Genotoxicity->MTD Determination Phase I Clinical Trial Phase I Clinical Trial MTD Determination->Phase I Clinical Trial

Caption: A generalized workflow for preclinical toxicology studies leading to MTD determination.

References

Technical Support Center: Overcoming OSI-930 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to OSI-930 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1] Its primary targets are the receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2).[1] By inhibiting these two pathways, this compound is designed to simultaneously reduce cancer cell proliferation and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1] this compound has shown efficacy in a range of preclinical cancer models, including small cell lung cancer, glioblastoma, and colorectal cancer.

Q2: Which signaling pathways does this compound inhibit?

This compound primarily inhibits the c-Kit and VEGFR-2 signaling pathways.

  • c-Kit signaling: Inhibition of c-Kit is expected to decrease cancer cell proliferation and increase apoptosis (programmed cell death) in tumors where this pathway is a key driver.

  • VEGFR-2 signaling: Inhibition of VEGFR-2, a key mediator of angiogenesis, blocks the growth of new blood vessels in tumors.

The dual inhibition of these pathways may offer a broader therapeutic window than targeting either pathway alone.

Q3: What are the common mechanisms of resistance to tyrosine kinase inhibitors like this compound?

Resistance to TKIs can be broadly categorized into two types:

  • On-target resistance: This involves genetic mutations in the drug's target protein (e.g., c-Kit or VEGFR-2) that prevent the drug from binding effectively.

  • Bypass signaling: In this form of resistance, the cancer cells activate alternative signaling pathways to circumvent the blocked c-Kit and VEGFR-2 pathways, thereby maintaining cell proliferation and survival. Common bypass pathways involve the activation of other receptor tyrosine kinases such as EGFR, MET, or FGFR.

Q4: Can this compound be used in combination with other therapies?

Yes, preclinical studies have shown that this compound can be effectively and safely administered with standard chemotherapeutic regimens.[2] For example, in preclinical models of small cell lung cancer, combining this compound with cisplatin and etoposide delayed tumor growth more effectively than chemotherapy alone.[2] Similarly, in colorectal cancer models, this compound enhanced the tumor growth inhibition of a FOLFOX-like regimen.[2]

Troubleshooting Guides

Problem 1: My cells have stopped responding to this compound treatment.

Possible Cause 1: Development of On-Target Resistance

  • Question: Have you checked for mutations in the c-Kit or VEGFR-2 genes?

  • Answer: Acquired mutations in the kinase domain of the target receptor can prevent this compound from binding. Sequencing the c-Kit and VEGFR-2 genes in your resistant cell line and comparing them to the parental, sensitive cell line can identify any new mutations.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Question: Have you investigated the activation status of other receptor tyrosine kinases (RTKs)?

  • Answer: Cells can develop resistance by upregulating and activating alternative RTKs to bypass the inhibition of c-Kit and VEGFR-2. You can screen for the activation of other RTKs using a phospho-RTK array. This will help identify which alternative pathways may be driving resistance.

Experimental Workflow for Investigating Resistance

G start Cells develop resistance to this compound seq Sequence c-Kit and VEGFR-2 genes start->seq rtk_array Perform Phospho-RTK Array start->rtk_array on_target On-target resistance (mutations found) seq->on_target bypass Bypass signaling (other RTKs activated) rtk_array->bypass western Validate activated RTKs by Western Blot bypass->western combo Test combination therapy with inhibitor of bypass pathway western->combo

Caption: Workflow for investigating the mechanism of this compound resistance.

Problem 2: How can I overcome this compound resistance in my cell line?

Strategy 1: Combination Therapy to Target Bypass Pathways

  • Question: Have you identified the specific bypass pathway that is activated in your resistant cells?

  • Answer: Once you have identified the activated bypass pathway (e.g., EGFR, MET, or FGFR) using a phospho-RTK array and validated it with western blotting, you can test a combination of this compound with a specific inhibitor of that pathway. For example, if you observe increased phosphorylation of EGFR, you could combine this compound with an EGFR inhibitor like erlotinib or gefitinib.

Strategy 2: Re-sensitization to this compound

  • Question: Have you tried a "drug holiday"?

  • Answer: In some cases, acquired resistance can be reversible. Culturing the resistant cells in the absence of this compound for several passages and then re-treating them with the drug may restore sensitivity. This should be monitored by comparing the IC50 of the "drug holiday" cells to the continuously treated resistant cells.

Data Presentation

Table 1: IC50 of this compound in Sensitive Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HMC-1Mast Cell Leukemia<10
NCI-H526Small Cell Lung Cancer<10
SW48Colorectal Carcinoma<10
COLO 205Colorectal Carcinoma<10

Data from preclinical studies.[2]

Table 2: Hypothetical Example of IC50 Shift in an this compound Resistant Cell Line

Cell LineIC50 of this compound (nM)Fold Increase in Resistance
Parental Sensitive Line15-
This compound Resistant Sub-line15010

This table is a hypothetical example based on typical resistance development to TKIs and is for illustrative purposes.

Table 3: Efficacy of this compound in Combination with Chemotherapy in Preclinical Models

Cancer ModelTreatmentTumor Growth Inhibition (TGI)
SW48 (Colorectal)FOLFOX-like regimen68.9%
FOLFOX-like regimen + this compound84.4%
COLO 205 (Colorectal)FOLFOX-like regimen28.4%
FOLFOX-like regimen + this compound70.8%

Data from a preclinical study in colorectal cancer xenograft models.[2]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cell lines by continuous exposure to escalating doses of the drug.

Materials:

  • Parental cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Monitoring: At each dose escalation, monitor the cells for signs of toxicity and proliferation. If there is massive cell death, reduce the drug concentration to the previous level and allow the cells to recover.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation over several months.

  • Characterization of Resistant Cells: Periodically, and at the end of the dose escalation, determine the IC50 of the resistant cell population to quantify the fold-increase in resistance.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.

Protocol 2: Cell Viability Assay (MTT)

Materials:

  • 96-well plates

  • Cells to be tested

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound (typically from 0.01 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 3: Western Blot for Phosphorylated RTKs

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-phospho-VEGFR-2, anti-phospho-EGFR, etc.)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins between the sensitive and resistant cell lines. Be sure to also probe for the total protein as a loading control.

Signaling Pathways and Resistance Mechanisms

G cluster_0 This compound Action OSI930 This compound cKit c-Kit OSI930->cKit inhibits VEGFR2 VEGFR-2 OSI930->VEGFR2 inhibits Proliferation Proliferation / Survival cKit->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis G cluster_1 Bypass Signaling in this compound Resistance OSI930 This compound cKit c-Kit OSI930->cKit inhibits VEGFR2 VEGFR-2 OSI930->VEGFR2 inhibits EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK MET MET MET->PI3K_AKT MET->RAS_MAPK FGFR FGFR FGFR->PI3K_AKT FGFR->RAS_MAPK Proliferation Proliferation / Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Technical Support Center: Managing OSI-930 Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of the tyrosine kinase inhibitor OSI-930 in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected Animal Morbidity or Mortality

  • Question: We observed unexpected morbidity and mortality in our mouse cohort treated with 100 mg/kg of this compound. What could be the cause?

  • Answer: At a dose of 100 mg/kg administered intraperitoneally daily to C57BL/6 mice, this compound has been observed to cause hemorrhage in the pituitary gland.[1] This can lead to neurological symptoms and mortality. It is crucial to monitor animals closely for any signs of neurological distress. Consider reducing the dose or the frequency of administration. In preclinical studies, antitumor activity in some mouse xenograft models has been observed at doses as low as 10-50 mg/kg.[2][3]

Issue 2: Significant Weight Loss and Anorexia

  • Question: Our animals are experiencing significant weight loss and reduced food intake after starting this compound treatment. How can we manage this?

  • Answer: Anorexia and subsequent weight loss are known side effects of many tyrosine kinase inhibitors. In a Phase I clinical trial, anorexia was reported in patients receiving this compound.[4]

    • Monitoring: Weigh the animals daily and assess their body condition score.

    • Nutritional Support:

      • Provide highly palatable and energy-dense supplemental food. This can be in the form of a gel or paste placed on the cage floor for easy access.

      • Ensure easy access to water, potentially using gel packs or water bottles with long sipper tubes.

    • Dose Modification: If weight loss exceeds 15-20% of baseline body weight, consider a dose reduction or a temporary pause in treatment, in accordance with your IACUC protocol.

Issue 3: Dermatological Side Effects (Rash)

  • Question: Some of our mice are developing a skin rash. What is the recommended management for this?

  • Answer: Skin rash is a common side effect of EGFR inhibitors, and since this compound targets pathways that can affect the skin, this is a potential adverse event. In a clinical setting, rash was a dose-limiting toxicity for this compound.[4][5]

    • Prophylactic Measures: Advise keeping the animals' environment clean and dry to minimize skin irritation.

    • Topical Treatment: For mild to moderate rash, a topical hydrocortisone cream (1%) can be applied to the affected areas.[6] If pustules are present, a topical antibiotic such as clindamycin may be considered.

    • Systemic Treatment: For more severe, generalized rash, a course of oral antibiotics with anti-inflammatory properties, such as doxycycline or minocycline, may be beneficial, following veterinary consultation.[6]

Issue 4: Gastrointestinal Distress (Diarrhea)

  • Question: We are observing diarrhea in our animals treated with this compound. How should we handle this?

  • Answer: Diarrhea is a frequently reported side effect in patients treated with this compound.[4][5]

    • Hydration: Ensure animals have continuous access to a hydration source. Dehydration can exacerbate the effects of diarrhea.

    • Dietary Adjustments: Provide a low-fat, easily digestible diet.

    • Anti-diarrheal Medication: Loperamide can be administered in the drinking water or via oral gavage, but the dose should be carefully calculated and approved by a veterinarian to avoid gut stasis.

    • Monitoring: Closely monitor the animals for signs of dehydration (e.g., skin tenting, sunken eyes) and weight loss.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental use of this compound.

Q1: What are the primary targets of this compound?

A1: this compound is a multi-targeted tyrosine kinase inhibitor that primarily targets c-Kit and the Vascular Endothelial Growth Factor Receptor (VEGFR), also known as KDR.[2][7][8] It also shows activity against PDGFRbeta.[7]

Q2: What are the reported effective dose ranges of this compound in mouse xenograft models?

A2: The effective oral dose of this compound in mouse xenograft models varies depending on the specific tumor model and the c-Kit mutation status.

  • In a mutant Kit-expressing HMC-1 xenograft model, antitumor activity was seen at doses between 10 and 50 mg/kg .[2]

  • In a wild-type Kit-expressing NCI-H526 xenograft model, significant antitumor activity was observed at oral doses of 100 to 200 mg/kg .[2][3]

Q3: What are the most common side effects observed in preclinical and clinical studies of this compound?

A3:

  • Preclinical (mice): Pituitary hemorrhage has been reported at a dose of 100 mg/kg.[1]

  • Clinical (humans): Common grade 1-2 toxicities include fatigue, diarrhea, nausea, and rash.[4][5] Dose-limiting toxicities (grade 3-4) have included rash and elevated gamma-glutamyltransferase (GGT).[4][5]

Q4: How should I monitor my animals during an this compound study?

A4: A comprehensive monitoring plan is crucial. This should include:

  • Daily: Observation for clinical signs of toxicity (e.g., changes in posture, activity, grooming), assessment of food and water intake, and checking for signs of diarrhea or rash.

  • At least 3 times per week: Body weight measurement.

  • Weekly: Tumor measurements (if applicable).

  • As needed: Veterinary consultation for any unexpected or severe adverse events.

Data Presentation

Table 1: Summary of this compound Preclinical and Clinical Side Effects

Side EffectAnimal Model/ PopulationDoseIncidence/SeverityCitation
Pituitary HemorrhageC57BL/6 Mice100 mg/kg/day (i.p.)Observed in 4 of 6 mice after 3 days and 5 of 5 mice after 6 days.[1]
RashHuman (Phase I)600 mg twice dailyGrade 3 (Dose-Limiting Toxicity)[4][5]
Elevated GGTHuman (Phase I)600 mg twice dailyGrade 4 (Dose-Limiting Toxicity)[4][5]
FatigueHuman (Phase I)VariousCommon Grade 1-2[4][5]
DiarrheaHuman (Phase I)VariousCommon Grade 1-2[4][5]
NauseaHuman (Phase I)VariousCommon Grade 1-2[4][5]
AnorexiaHuman (Phase I)VariousReported[4]

Experimental Protocols

Protocol 1: Monitoring for and Management of Weight Loss in Tumor-Bearing Mice

  • Baseline Measurement: Record the body weight of each animal before the start of treatment.

  • Daily Monitoring:

    • Visually inspect animals for signs of cachexia (e.g., wasting, hunched posture).

    • Measure body weight.

    • Assess body condition score (BCS) using a standardized chart.

  • Intervention Thresholds:

    • Weight Loss of 10-15%:

      • Provide supplemental nutrition (e.g., high-calorie gel diet) on the cage floor.

      • Ensure easy access to water (e.g., hydrogel packs).

    • Weight Loss of >15% or BCS < 2:

      • Consider a dose reduction of this compound.

      • If weight loss continues to >20% or BCS remains low, euthanasia may be required as a humane endpoint, as per institutional guidelines.

  • Tumor Burden Consideration: In tumor-bearing animals, overall body weight may not accurately reflect the animal's health status, as tumor growth can mask weight loss from other tissues. Therefore, BCS is a critical parameter to monitor.

Visualizations

OSI930_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes c-Kit c-Kit Cell Proliferation Cell Proliferation c-Kit->Cell Proliferation Promotes Cell Survival Cell Survival c-Kit->Cell Survival Promotes VEGF VEGF VEGF->VEGFR Binds SCF SCF SCF->c-Kit Binds This compound This compound This compound->VEGFR Inhibits This compound->c-Kit Inhibits

Caption: this compound inhibits VEGFR and c-Kit signaling pathways.

Experimental_Workflow Experimental Workflow for Managing this compound Side Effects Start_Study Start this compound Treatment Daily_Monitoring Daily Monitoring: - Clinical Signs - Body Weight - Food/Water Intake Start_Study->Daily_Monitoring Observe_Side_Effects Side Effects Observed? Daily_Monitoring->Observe_Side_Effects Continue_Monitoring Continue Daily Monitoring Observe_Side_Effects->Continue_Monitoring No Implement_Supportive_Care Implement Supportive Care: - Nutritional Support - Hydration - Topical Treatments Observe_Side_Effects->Implement_Supportive_Care Yes Assess_Severity Assess Severity (Grade 1-4) Implement_Supportive_Care->Assess_Severity Severe_Toxicity Severe Toxicity? (e.g., >20% weight loss, Grade 3/4) Assess_Severity->Severe_Toxicity Severe_Toxicity->Continue_Monitoring No Dose_Modification Dose Modification: - Reduce Dose - Pause Treatment Severe_Toxicity->Dose_Modification Yes Dose_Modification->Daily_Monitoring Humane_Endpoint Consider Humane Endpoint Dose_Modification->Humane_Endpoint

Caption: Workflow for monitoring and managing this compound side effects.

Logical_Relationship Logical Relationship of this compound Actions and Side Effects cluster_targets Molecular Targets cluster_effects Biological Effects This compound This compound VEGFR_Inhibition VEGFR Inhibition This compound->VEGFR_Inhibition c-Kit_Inhibition c-Kit Inhibition This compound->c-Kit_Inhibition Anti-angiogenesis Anti-angiogenesis VEGFR_Inhibition->Anti-angiogenesis Pituitary_Hemorrhage Pituitary_Hemorrhage VEGFR_Inhibition->Pituitary_Hemorrhage Potential Mechanism Reduced_Tumor_Growth Reduced_Tumor_Growth c-Kit_Inhibition->Reduced_Tumor_Growth Gastrointestinal_Effects Gastrointestinal_Effects c-Kit_Inhibition->Gastrointestinal_Effects Potential Mechanism Dermatological_Effects Dermatological_Effects c-Kit_Inhibition->Dermatological_Effects Potential Mechanism

Caption: Relationship between this compound targets and observed effects.

References

Validation & Comparative

OSI-930 in the Landscape of c-Kit Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of OSI-930 with other prominent c-Kit inhibitors, focusing on their biochemical potency, cellular activity, and target selectivity. The information is intended to assist researchers and drug development professionals in evaluating the preclinical and potential clinical utility of these compounds.

Introduction to c-Kit Inhibition

The c-Kit receptor tyrosine kinase, also known as CD117, is a critical signaling protein involved in cell proliferation, differentiation, and survival.[1] Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in various cancers, most notably gastrointestinal stromal tumors (GIST), as well as certain types of leukemia and melanoma.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of c-Kit has revolutionized the treatment of these malignancies. This guide focuses on this compound, a multi-targeted tyrosine kinase inhibitor, and compares its performance against other well-established c-Kit inhibitors such as imatinib, sunitinib, regorafenib, and nilotinib.[3][4][5][6][7]

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound and its counterparts against c-Kit and a panel of other kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), are derived from various in vitro biochemical and cellular assays.

Kinase TargetThis compound IC50 (nM)Imatinib IC50 (nM)Sunitinib IC50 (nM)Regorafenib IC50 (nM)Nilotinib IC50 (nM)
c-Kit 9.5 - 80 [3][8]100 [4][9]~c-Kit inhibition [6]7 [5][10]210 [11]
VEGFR2 (KDR)9 - 10.1[3]>10,00080[6][12]4.2[5][10]-
PDGFRβ6900[13]100[4][9]2[6][12]22[5][10]69[11]
Abl4738[13]600[4]--20-60[11]
Flt-18[13]--13[5][10]-
CSF-1R15[3]---125-250[11]
c-Raf41[13]--2.5[5][10]-
RET---1.5[5][10]-

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). The values presented are a representative range from the cited literature.

c-Kit Signaling Pathway

The binding of stem cell factor (SCF) to the c-Kit receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for cell survival, proliferation, and differentiation.[1][14] Inhibition of c-Kit autophosphorylation by small molecules like this compound blocks these downstream signals.

c_Kit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response SCF SCF cKit c-Kit Receptor SCF->cKit Binds cKit_dimer c-Kit Dimer (Autophosphorylation) cKit->cKit_dimer Dimerization PI3K PI3K cKit_dimer->PI3K RAS RAS cKit_dimer->RAS JAK JAK cKit_dimer->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Regulates STAT STAT JAK->STAT STAT->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Inhibitor This compound & other c-Kit Inhibitors Inhibitor->cKit_dimer Inhibits Autophosphorylation

Caption: The c-Kit signaling pathway and the point of inhibition.

Experimental Methodologies

The data presented in this guide are derived from a variety of established experimental protocols designed to assess the efficacy and selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow:

biochemical_assay Reagents Purified c-Kit Kinase + Substrate (e.g., poly(Glu:Tyr)) + ATP Incubation Incubation Reagents->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Analysis IC50 Calculation Detection->Analysis

Caption: General workflow for a biochemical kinase inhibition assay.

Protocol Outline:

  • Reagent Preparation: Purified recombinant c-Kit enzyme, a suitable substrate (e.g., poly(Glu:Tyr)), and ATP are prepared in a kinase reaction buffer.[15][16]

  • Compound Incubation: The kinase, substrate, and varying concentrations of the test inhibitor are incubated together.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the extent of substrate phosphorylation is measured. Common detection methods include:

    • ELISA-based assays: Utilizing a phospho-specific antibody to detect the phosphorylated substrate.[3]

    • Radiometric assays: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.[3]

    • Luminescence-based assays: Quantifying the amount of ATP consumed during the reaction (e.g., ADP-Glo™ Kinase Assay).[15][17]

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

Cellular Phosphorylation Assays

These assays determine the ability of an inhibitor to block c-Kit autophosphorylation within a cellular context.

Protocol Outline:

  • Cell Culture: A cell line endogenously or exogenously expressing c-Kit (e.g., M07e) is cultured.[2]

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.[2]

  • Stimulation: c-Kit signaling is activated by the addition of its ligand, stem cell factor (SCF), where applicable (for wild-type c-Kit).

  • Cell Lysis: The cells are lysed to release their protein content.

  • Phosphorylation Detection: The level of phosphorylated c-Kit is quantified, typically using a Sandwich-ELISA with antibodies specific for total c-Kit and phospho-c-Kit.[2]

  • Data Analysis: The reduction in c-Kit phosphorylation in the presence of the inhibitor is used to determine its cellular potency.

In Vivo Xenograft Models

These studies evaluate the antitumor efficacy of c-Kit inhibitors in animal models.

Protocol Outline:

  • Tumor Implantation: Human tumor cells expressing the target c-Kit (wild-type or mutant) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[18]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: The test inhibitor is administered to the mice, typically via oral gavage, at various doses and schedules.[18]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, including:

    • Immunohistochemistry: To assess the levels of phosphorylated c-Kit and downstream signaling proteins.

    • Western Blotting: To quantify the expression and phosphorylation of target proteins.

  • Efficacy Assessment: The antitumor activity is determined by comparing the tumor growth in treated versus control (vehicle-treated) animals.[18]

Comparative Efficacy and Clinical Context

  • Imatinib: As the first-line treatment for most GIST patients, imatinib is highly effective against GISTs with KIT exon 11 mutations.[19][20] However, its efficacy is lower in patients with KIT exon 9 mutations, and it is largely ineffective against tumors with the D816V mutation in exon 17.[19][20]

  • Sunitinib: A multi-targeted inhibitor, sunitinib is a standard second-line therapy for GIST patients who have developed resistance to imatinib.[21][22] It demonstrates activity against some imatinib-resistant mutations, including those in exons 13 and 14.[19]

  • Regorafenib: Another multi-kinase inhibitor, regorafenib is approved for GIST patients who have progressed on both imatinib and sunitinib.[21] It has a broad spectrum of activity against various kinases, contributing to its efficacy in later lines of therapy.[5][10]

  • Nilotinib: While primarily developed as a BCR-ABL inhibitor for chronic myeloid leukemia, nilotinib also inhibits c-Kit.[7] It has been investigated in GIST and has shown activity against certain imatinib-resistant c-Kit mutations.[7]

  • This compound: Preclinical data indicate that this compound inhibits both wild-type and mutant c-Kit with similar potencies in cellular systems.[18] This suggests a potential advantage over imatinib, which is less potent against wild-type c-Kit.[18] Its dual inhibition of c-Kit and VEGFR2 (KDR) suggests a potential to simultaneously target tumor cell proliferation and angiogenesis.[3][18] Phase I clinical trials have demonstrated that this compound is generally safe and well-tolerated, with evidence of antitumor activity in patients with advanced solid tumors, including heavily pretreated GIST patients.

Conclusion

This compound is a potent inhibitor of c-Kit and VEGFR2, demonstrating promising antitumor activity in preclinical models. Its biochemical and cellular profile positions it as a subject of interest for further investigation, particularly in tumors where both c-Kit signaling and angiogenesis are critical drivers of disease progression. A direct comparison of IC50 values reveals that while regorafenib appears most potent against c-Kit in biochemical assays, this compound exhibits strong potency in a similar nanomolar range. The clinical utility of this compound relative to other approved c-Kit inhibitors will depend on its efficacy against a spectrum of c-Kit mutations, its safety profile, and its performance in well-controlled clinical trials. The detailed experimental methodologies provided herein offer a framework for the continued evaluation and comparison of these and other novel c-Kit inhibitors.

References

Validating OSI-930 Efficacy: A Comparative Guide to Orthogonal Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

OSI-930 is a potent, orally active inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2, playing a crucial role in cancer research by targeting both tumor cell proliferation and angiogenesis.[1][2][3] Its inhibitory action extends to other kinases, including CSF-1R, Flt-1, c-Raf, and Lck.[4] Given the multi-targeted nature of this compound, rigorous validation of its biological effects is paramount to ensure data integrity and reproducibility. This guide provides a framework for validating initial findings on this compound's efficacy, using a secondary, orthogonal method to corroborate primary results.

Primary Method: Cell Viability Assay

A common primary method to assess the efficacy of a kinase inhibitor like this compound is a cell viability assay (e.g., MTT, CellTiter-Glo®). These assays provide quantitative data on the dose-dependent effect of the compound on cell proliferation and cytotoxicity.

Secondary Validation Method: Western Blotting for Target Phosphorylation

To validate the mechanism of action, a Western Blot analysis is a powerful secondary method. This technique directly assesses the phosphorylation status of this compound's primary targets, c-Kit and VEGFR-2, and key downstream signaling proteins. A reduction in the phosphorylation of these targets upon this compound treatment provides strong evidence that the observed effects on cell viability are a direct result of on-target kinase inhibition.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes hypothetical data from a primary cell viability assay and a validating Western Blot analysis in a c-Kit-driven cancer cell line (e.g., GIST-T1).

Parameter Primary Method: Cell Viability (MTT Assay) Validation Method: Western Blot (Densitometry)
Metric IC50 (Concentration inhibiting 50% of cell growth)IC50 (Concentration inhibiting 50% of p-c-Kit)
This compound 50 nM45 nM
Control Inhibitor (e.g., Sunitinib) 75 nM70 nM
Vehicle Control (DMSO) > 10 µMNo inhibition
Downstream Effect (p-AKT) N/ACorrelated reduction with p-c-Kit inhibition
Downstream Effect (p-ERK) N/ACorrelated reduction with p-c-Kit inhibition

Experimental Protocols

Primary Method: MTT Cell Viability Assay
  • Cell Seeding: Plate a c-Kit-positive cancer cell line (e.g., GIST-T1) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Validation Method: Western Blotting
  • Cell Lysis: Plate and treat cells with this compound as described for the viability assay. After 72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-c-Kit (Tyr719), total c-Kit, phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating this compound results and the targeted signaling pathway.

G cluster_workflow Experimental Workflow A Primary Assay: Cell Viability (MTT) B Validation Assay: Western Blot A->B Orthogonal Method C Data Analysis: Compare IC50 Values A->C Quantitative Data B->C Quantitative Data D Conclusion: Confirm On-Target Effect C->D Synthesize Results

Caption: Workflow for validating this compound results.

G cluster_pathway This compound Signaling Pathway Inhibition OSI930 This compound cKit c-Kit OSI930->cKit inhibits VEGFR2 VEGFR-2 OSI930->VEGFR2 inhibits PI3K PI3K cKit->PI3K RAS RAS cKit->RAS VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound mechanism of action.

References

A Comparative Analysis of OSI-930 and Imatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two tyrosine kinase inhibitors, OSI-930 and imatinib, intended for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, kinase inhibition profiles, and preclinical efficacy.

Introduction

This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets c-Kit and the vascular endothelial growth factor receptor 2 (VEGFR-2 or KDR).[1] By inhibiting these kinases, this compound is designed to simultaneously target cancer cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow).[1] It has been evaluated in preclinical models of various cancers, including small cell lung cancer and colorectal carcinoma, and has undergone Phase I clinical trials.[1][2]

Imatinib (marketed as Gleevec®) is a well-established tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3] Its primary targets are BCR-ABL, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[4][5] Imatinib's success has paved the way for the development of other targeted cancer therapies.

Mechanism of Action and Signaling Pathways

Both this compound and imatinib exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

This compound primarily targets:

  • c-Kit: A receptor tyrosine kinase involved in the development of several cell types. Mutations leading to constitutive activation of c-Kit are a hallmark of GIST.

  • VEGFR-2 (KDR): The main mediator of the angiogenic signal from VEGF. Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis.

Imatinib primarily targets:

  • BCR-ABL: A constitutively active fusion protein that is the causative agent in most cases of CML.

  • c-Kit: Similar to this compound, imatinib is a potent inhibitor of c-Kit, making it effective in the treatment of GIST.

  • PDGFR: A receptor tyrosine kinase involved in cell growth and division.

The following diagram illustrates the primary signaling pathways targeted by this compound and imatinib.

OSI-930_vs_Imatinib_Signaling_Pathways cluster_OSI930 This compound Targets cluster_Imatinib Imatinib Targets cluster_Pathways Downstream Signaling Pathways cluster_Cellular_Effects Cellular Effects OSI930 This compound cKit_O c-Kit OSI930->cKit_O Inhibits VEGFR2 VEGFR-2 OSI930->VEGFR2 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cKit_O->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cKit_O->PI3K_AKT_mTOR VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL Inhibits cKit_I c-Kit Imatinib->cKit_I Inhibits PDGFR PDGFR Imatinib->PDGFR Inhibits BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT cKit_I->RAS_RAF_MEK_ERK cKit_I->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Survival Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Figure 1. Signaling pathways targeted by this compound and imatinib.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and imatinib against a panel of selected kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Imatinib IC50 (nM)Primary Target For
c-Kit 80[6]100[4][5]Both
KDR (VEGFR-2) 9[6]-This compound
PDGFRα 3408[6]100[4][5]Imatinib
PDGFRβ 6900[6]-Imatinib
Abl 4738[6]600[4][5]Imatinib
CSF-1R 15[6]-This compound
Flt-1 (VEGFR-1) 8[6]-This compound
c-Raf 41[6]-This compound
Lck 22[6]-This compound
Flt-3 1303[6]--

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Preclinical Efficacy: A Comparative Overview

Both this compound and imatinib have demonstrated significant anti-tumor activity in preclinical models.

This compound:

  • In vitro: this compound has been shown to inhibit the proliferation of the HMC-1 human mast cell leukemia cell line, which harbors a constitutively active c-Kit mutation.[1]

  • In vivo: In xenograft models, this compound has demonstrated anti-tumor activity in a variety of cancer types, including small cell lung cancer (NCI-H526) and colorectal carcinoma.[1][7] In the HMC-1 xenograft model, oral administration of this compound led to prolonged inhibition of Kit phosphorylation and anti-tumor activity.[1]

Imatinib:

  • In vitro: Imatinib effectively inhibits the proliferation of cell lines dependent on BCR-ABL (e.g., K562) and c-Kit (e.g., GIST-T1).[8][9]

  • In vivo: Imatinib has shown significant efficacy in xenograft models of CML (K562) and GIST.[10][11][12] For instance, in K562 xenograft models, imatinib treatment can significantly reduce tumor growth.[10]

Direct comparative preclinical studies between this compound and imatinib are limited. However, one study noted that this compound inhibits both wild-type and mutant c-Kit with similar potencies, suggesting a potential advantage over imatinib, which has a lower potency for wild-type c-Kit.[13] A phase I clinical trial of this compound showed that 11 of 19 heavily pretreated, imatinib-resistant GIST patients achieved stable disease.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of tyrosine kinase inhibitors.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

In_Vitro_Kinase_Assay_Workflow Start Start: Prepare Reagents Prepare_Kinase Prepare Kinase Solution Start->Prepare_Kinase Prepare_Substrate Prepare Substrate Solution (e.g., poly(Glu,Tyr)) Start->Prepare_Substrate Prepare_ATP Prepare ATP Solution (radiolabeled or non-radiolabeled) Start->Prepare_ATP Prepare_Inhibitor Prepare Serial Dilutions of Test Inhibitor (this compound or Imatinib) Start->Prepare_Inhibitor Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - Inhibitor - Assay Buffer Prepare_Kinase->Reaction_Setup Prepare_Substrate->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding ATP Prepare_ATP->Initiate_Reaction Prepare_Inhibitor->Reaction_Setup Reaction_Setup->Initiate_Reaction Incubate Incubate at a Controlled Temperature (e.g., 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add stop buffer, spot on membrane) Incubate->Stop_Reaction Detection Detect Kinase Activity: - Phosphorylation of Substrate (e.g., autoradiography, ELISA) Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for an in vitro kinase assay.

Detailed Steps:

  • Reagent Preparation: Prepare kinase buffer, recombinant kinase, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) or a specific peptide substrate), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test inhibitor (this compound or imatinib) at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test inhibitor in the kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction, often by adding a stop solution or by spotting the reaction mixture onto a membrane that binds the substrate.

  • Detection: Quantify the amount of phosphorylated substrate. If a radiolabeled ATP is used, this can be done by autoradiography or scintillation counting. For non-radioactive methods, an antibody specific to the phosphorylated substrate can be used in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HMC-1, K562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor (this compound or imatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol provides a general outline for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (or other appropriate vehicle for cell injection)

  • Test inhibitor (this compound or imatinib) and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in Matrigel) into the flank of each mouse.[10]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor (e.g., by oral gavage) and vehicle to the respective groups according to a predetermined schedule and dose.[1]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the compound.

Summary and Conclusion

This compound and imatinib are both potent tyrosine kinase inhibitors with significant preclinical anti-tumor activity. While they share an inhibitory effect on c-Kit, their broader kinase inhibition profiles are distinct. Imatinib's primary targets are BCR-ABL, c-Kit, and PDGFR, making it highly effective in CML and GIST. This compound's co-inhibition of c-Kit and VEGFR-2 provides a dual mechanism of action, targeting both tumor cell proliferation and angiogenesis.

The choice between these inhibitors for research or therapeutic development would depend on the specific cancer type and the underlying molecular drivers. For cancers driven by BCR-ABL or PDGFR, imatinib would be the more logical choice. In contrast, for tumors where both c-Kit signaling and angiogenesis play a crucial role, this compound may offer a therapeutic advantage. The observation that this compound has activity in imatinib-resistant GIST suggests its potential as a second-line therapy in this setting.

This comparative guide provides a foundation for understanding the key similarities and differences between this compound and imatinib. Further head-to-head preclinical and clinical studies are necessary to fully elucidate their comparative efficacy and safety profiles in various cancer contexts.

References

OSI-930: A Comparative Analysis of Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-930 is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2] This guide provides a detailed comparison of the kinase specificity of this compound with other well-established kinase inhibitors, namely Sunitinib, Sorafenib, Pazopanib, and Axitinib. These inhibitors share overlapping targets, primarily within the Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Kit signaling pathways, making a direct comparison of their inhibitory profiles crucial for understanding their therapeutic potential and potential off-target effects. This document presents quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to aid researchers in their drug development and discovery efforts.

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of this compound and its comparators against a panel of key kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), has been compiled from various in vitro biochemical and cell-based assays. It is important to note that variations in experimental conditions, such as ATP concentration and the specific assay format, can influence the absolute IC50 values.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Pazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR1 (Flt-1) 8[3]~1026100.1
VEGFR2 (KDR/Flk-1) 9[3]80[4]90300.2
VEGFR3 (Flt-4) -~1520470.1-0.3
c-Kit 80[3]~5068741.7
PDGFRα 3408[3]--71-
PDGFRβ 6900[3]2[4]57841.6
CSF-1R 15[3]----
c-Raf 41[3]6---
B-Raf --22--
Flt-3 1303[3]~5059230-
Abl 4738[3]----
Lck 22[3]----

Experimental Protocols

The determination of kinase inhibitor potency is highly dependent on the experimental methodology. Below are detailed descriptions of the common assays used to generate the data presented in this guide.

In Vitro Biochemical Kinase Assays (Radiometric)

Radiometric assays are a gold-standard for directly measuring the catalytic activity of a kinase.[5]

Principle: This assay quantifies the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP) to a kinase substrate. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide or protein substrate, a buffer solution (e.g., HEPES), and co-factors such as MgCl₂.

  • Inhibitor Addition: The kinase inhibitor to be tested (e.g., this compound) is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, typically DMSO) is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP at a concentration that is often near the Michaelis constant (Km) for ATP of the specific kinase to ensure competitive binding can be accurately measured.[3]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by the addition of a solution containing a high concentration of non-radioactive ATP and EDTA.

  • Separation and Detection: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unbound ATP.

  • Quantification: The amount of radioactivity on the paper is quantified using a scintillation counter or a phosphorimager.

  • IC50 Determination: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Kinase Assays (ELISA)

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by measuring the inhibition of kinase signaling within a cellular environment.

Principle: This enzyme-linked immunosorbent assay (ELISA) measures the phosphorylation of a specific kinase substrate within cells.

General Protocol:

  • Cell Culture: Adherent cells expressing the target kinase (e.g., HMC-1, a human mast cell line with a constitutively active c-Kit mutant) are seeded in 96-well plates and cultured overnight.[3]

  • Inhibitor Treatment: The cells are treated with various concentrations of the kinase inhibitor for a specified duration.

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Capture of Target Protein: The wells of an ELISA plate are coated with an antibody that specifically captures the target kinase or its substrate. The cell lysates are then added to the wells, allowing the target protein to bind to the antibody.

  • Detection of Phosphorylation: A second antibody, which specifically recognizes the phosphorylated form of the target protein or substrate, is added. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP).

  • Signal Generation: A substrate for the HRP enzyme is added, which generates a colorimetric or chemiluminescent signal.

  • Quantification: The intensity of the signal is measured using a microplate reader and is proportional to the amount of phosphorylated protein.

  • IC50 Determination: The percentage of inhibition of phosphorylation at each inhibitor concentration is calculated, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for kinase inhibitor profiling.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus nucleus ERK->nucleus Gene Transcription, Cell Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS mTOR->nucleus Cell Growth, Survival NO NO eNOS->NO effects effects NO->effects Vascular Permeability

VEGFR2 Signaling Pathway

c-Kit Signaling Pathway

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay recombinant_kinase Purified Recombinant Kinase reaction Kinase Reaction recombinant_kinase->reaction substrate Substrate (Peptide/Protein) substrate->reaction inhibitor Kinase Inhibitor (e.g., this compound) inhibitor->reaction atp [γ-³²P]ATP atp->reaction separation Separation of Substrate and ATP reaction->separation quantification Quantification of Phosphorylation separation->quantification ic50_biochem IC50 Determination quantification->ic50_biochem cell_culture Cell Culture (e.g., HMC-1) inhibitor_cell Kinase Inhibitor Treatment cell_culture->inhibitor_cell cell_lysis Cell Lysis inhibitor_cell->cell_lysis elisa ELISA for Phospho-protein cell_lysis->elisa ic50_cell IC50 Determination elisa->ic50_cell

Kinase Inhibitor Profiling Workflow

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against key drivers of tumor angiogenesis and proliferation, particularly VEGFR2 and c-Kit.[1][2] This comparative guide highlights the similarities and differences in the specificity profiles of this compound and other clinically relevant kinase inhibitors. While all the compared inhibitors target the VEGFR and c-Kit pathways, there are notable differences in their potencies against these and other kinases. This information is critical for researchers aiming to select the most appropriate inhibitor for their specific research questions, to understand potential mechanisms of action and resistance, and to anticipate potential off-target effects. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies in the field of kinase inhibitor research.

References

Head-to-Head Comparison: Osi-930 vs. Axitinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, both Osi-930 and axitinib have emerged as significant multi-targeted tyrosine kinase inhibitors. While both drugs exhibit potent anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), their distinct target profiles and preclinical efficacy warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides a head-to-head comparison of this compound and axitinib, supported by available experimental data.

Mechanism of Action and Target Specificity

This compound is an orally active inhibitor primarily targeting c-Kit and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1][2]. Its mechanism is designed to concurrently inhibit cancer cell proliferation driven by c-Kit and tumor angiogenesis mediated by VEGFR-2[1][2]. Preclinical studies have shown that this compound is effective against both wild-type and mutant forms of c-Kit[3].

Axitinib , on the other hand, is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3[4][5][6][7]. By targeting these receptors, axitinib effectively blocks the VEGF signaling pathway, which is crucial for angiogenesis, tumor growth, and metastasis[4][6]. While it also shows activity against other kinases like c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), its potency against VEGFRs is significantly higher[8][9].

The distinct primary targets of these two inhibitors are visualized in the signaling pathway diagram below.

G cluster_osi930 This compound cluster_axitinib Axitinib OSI930 This compound cKit c-Kit OSI930->cKit inhibits VEGFR2_O VEGFR-2 OSI930->VEGFR2_O inhibits Proliferation Cell Proliferation cKit->Proliferation Angiogenesis_O Angiogenesis VEGFR2_O->Angiogenesis_O Axitinib Axitinib VEGFR1 VEGFR-1 Axitinib->VEGFR1 inhibits VEGFR2_A VEGFR-2 Axitinib->VEGFR2_A inhibits VEGFR3 VEGFR-3 Axitinib->VEGFR3 inhibits Angiogenesis_A Angiogenesis VEGFR1->Angiogenesis_A VEGFR2_A->Angiogenesis_A VEGFR3->Angiogenesis_A

Figure 1: Primary signaling pathways targeted by this compound and axitinib.

In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and axitinib against a panel of relevant protein kinases, providing a quantitative comparison of their potency and selectivity.

Kinase TargetThis compound IC50 (nM)Axitinib IC50 (nM)
VEGFR-1 (Flt-1)Potent (specific value not consistently reported)0.1[9]
VEGFR-2 (KDR)9[10], 10.1[11]0.2[9]
VEGFR-3 (Flt-4)-0.1-0.3[9]
c-Kit80 (activated), 629 (nonactivated)[12], 9.5[11]1.7[9]
PDGFRαLow activity[10]5[3]
PDGFRβPotent (IC50 < 10 nM in cell-based assays)[13]1.6[9]
CSF-1R15[10]-
Flt-3Low activity[10]-
c-RafPotent[10]-
LckPotent[10]-
AblLow activity[10]-

Preclinical Efficacy in Xenograft Models

Both this compound and axitinib have demonstrated significant anti-tumor activity in a variety of preclinical xenograft models.

This compound has shown efficacy in models of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers[1][2]. In a mutant Kit-expressing HMC-1 xenograft model, oral doses between 10 and 50 mg/kg were associated with prolonged Kit inhibition and antitumor activity[14]. For wild-type Kit inhibition in the NCI-H526 xenograft model, effective doses were in the range of 100 to 200 mg/kg[14].

Axitinib has exhibited anti-tumor activity in xenograft models of breast cancer, colon cancer, lung cancer, melanoma, and neuroblastoma, which was associated with the inhibition of angiogenesis[15]. In a murine xenograft model of lung carcinoma, axitinib was administered orally by gavage at a dose of 25 mg/kg per day[16].

The general workflow for a xenograft efficacy study is outlined below.

G start Tumor Cell Implantation (Subcutaneous or Orthotopic) tumor Tumor Growth to Palpable Size start->tumor random Randomization into Treatment Groups tumor->random treat Drug Administration (e.g., Oral Gavage) random->treat measure Tumor Volume Measurement treat->measure measure->treat Repeated Cycles end Endpoint Reached (e.g., Tumor Size, Time) measure->end

Figure 2: Generalized workflow for in vivo xenograft studies.

Pharmacokinetics Profile

A summary of the key pharmacokinetic parameters for both drugs is presented below.

ParameterThis compoundAxitinib
Administration Oral[1]Oral[4]
Tmax (Time to Peak Plasma Concentration) 2 - 10 hours[4]2.5 - 4.1 hours[1][8]
Half-life (t1/2) -2.5 - 6.1 hours[1][8]
Bioavailability -58%[1]
Metabolism -Primarily hepatic via CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1[1][17]

Safety and Tolerability

This compound was generally well-tolerated in a Phase I clinical trial[4]. The most frequently reported adverse events at once-daily dosing were fatigue, anorexia, and nausea, with no treatment-related adverse events greater than grade 2[4]. At a dose of 600 mg twice daily, dose-limiting toxicities included Grade 3 rash and Grade 4 γ-glutamyltransferase elevation[18].

Axitinib has a well-characterized safety profile from extensive clinical use. The most common adverse events (≥20%) include diarrhea, hypertension, fatigue, decreased appetite, nausea, dysphonia, hand-foot syndrome, weight decrease, vomiting, asthenia, and constipation[19]. Grade 3/4 adverse events that occurred most frequently were hypertension, diarrhea, and fatigue[19].

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Enzyme and Substrate Preparation: A purified recombinant kinase and a suitable substrate (e.g., a generic peptide or protein) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (this compound or axitinib) is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the test compound. The reaction is typically carried out at a constant temperature (e.g., 30°C) for a specified time.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, including:

    • ELISA-based assays: An antibody specific to the phosphorylated substrate is used for detection[11].

    • Radiometric assays: [³²P]ATP or [³³P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is quantified[11].

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight[20].

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or axitinib) for a specified duration (e.g., 72 or 96 hours)[9][20].

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product[20].

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals[20].

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of a compound in a living organism.

Methodology:

  • Cell Culture and Implantation: Human cancer cells are cultured in vitro and then implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice)[21][22].

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups[21][22].

  • Drug Administration: The test compound (this compound or axitinib) is administered to the treatment group, typically by oral gavage, at a specified dose and schedule. The control group receives a vehicle control[14][16].

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using a standard formula (e.g., (length x width²)/2).

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The primary endpoint is often tumor growth inhibition or regression.

Conclusion

This compound and axitinib are both potent tyrosine kinase inhibitors with significant anti-angiogenic activity. Axitinib demonstrates a more selective and potent inhibition of the VEGFR family, making it a highly effective anti-angiogenic agent. This compound, with its dual targeting of c-Kit and VEGFR-2, offers a broader mechanism of action that combines anti-proliferative and anti-angiogenic effects. The choice between these inhibitors for research or therapeutic development would depend on the specific cancer type and the relative importance of the c-Kit and VEGFR signaling pathways in its pathogenesis. This guide provides a foundational comparison to aid in such decisions.

References

Osi-930 Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osi-930 is a potent, orally bioavailable multi-kinase inhibitor designed to target key pathways in cancer progression, primarily inhibiting c-Kit and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2] This dual inhibition strategy targets both tumor cell proliferation and angiogenesis.[2] Understanding the cross-reactivity profile of this compound is crucial for elucidating its full spectrum of biological activity, predicting potential off-target effects, and identifying new therapeutic opportunities. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been evaluated against a range of kinases using both biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of this compound's potency against its primary targets and other kinases.

Kinase TargetIC50 (nM)Assay TypeNotes
Primary Targets
KDR (VEGFR-2)9[1]Biochemical
c-Kit80[1]BiochemicalActivated (phosphorylated) form
c-Kit629[3]BiochemicalNon-activated (non-phosphorylated) form
Other Significantly Inhibited Kinases
Flt-1 (VEGFR-1)8[1]Biochemical
CSF-1R15[1]Biochemical
Lck22[1]Biochemical
c-Raf41[1]Biochemical
Moderately to Weakly Inhibited Kinases
PDGFRα>10,000[3]Biochemical
PDGFRβ>10,000[3]Biochemical
Flt-3>1,000[1]Biochemical
Abl>1,000[1]Biochemical

Signaling Pathways Targeted by this compound

This compound's primary therapeutic effects are mediated through the inhibition of the c-Kit and VEGFR-2 signaling pathways. The following diagrams illustrate the key components of these pathways and indicate the point of inhibition by this compound.

cKit_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K RAS RAS cKit->RAS STAT STAT cKit->STAT Osi930 This compound Osi930->cKit Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: c-Kit Signaling Pathway Inhibition by this compound.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Osi930 This compound Osi930->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Endothelial Cell Survival AKT->Survival

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies used to generate the kinase inhibition data.

Biochemical Kinase Inhibition Assays

1. ELISA-Based Kinase Assay (for c-Kit, KDR, PDGFRα, and PDGFRβ)

  • Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • Recombinant kinase domains of the target enzymes were used.

    • For some assays, an activated (tyrosine phosphorylated) form of the enzyme was prepared by pre-incubating with 1 mM ATP for 1 hour at 30°C.[1] The phosphorylated protein was then purified to remove excess ATP.

    • The kinase reaction was performed by incubating the enzyme with a poly(Glu:Tyr) substrate in the presence of ATP and varying concentrations of this compound.[3]

    • The extent of substrate phosphorylation was quantified using a specific antibody that recognizes the phosphorylated substrate, followed by a colorimetric or fluorometric detection method.

    • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

2. Radiometric Kinase Assay

  • Principle: This method quantifies the transfer of a radiolabeled phosphate group from ATP to a kinase substrate.

  • Procedure:

    • The kinase reaction was initiated by mixing the kinase, a suitable substrate (protein or peptide), and a reaction buffer containing [γ-³²P]ATP or [γ-³³P]ATP.

    • The reaction was carried out in the presence of various concentrations of this compound.

    • The reaction was stopped, and the radiolabeled substrate was separated from the unincorporated radiolabeled ATP, often by spotting the reaction mixture onto phosphocellulose paper which binds the substrate.

    • The amount of radioactivity incorporated into the substrate was measured using a scintillation counter or a phosphorimager.

    • IC50 values were determined from the dose-response curves.

Cellular Assays

1. HMC-1 Cell Proliferation Assay

  • Cell Line: HMC-1, a human mast cell line with a constitutively active mutant c-Kit.[1]

  • Principle: This assay assesses the effect of this compound on the proliferation of a c-Kit-dependent cancer cell line.

  • Procedure:

    • HMC-1 cells were seeded in 96-well plates and cultured in appropriate media.

    • Cells were treated with a range of this compound concentrations and incubated for a defined period (e.g., 48-72 hours).

    • Cell proliferation was measured using a standard method such as the MTT assay, which quantifies the metabolic activity of viable cells.

    • The absorbance was read using a microplate reader, and the percentage of cell growth inhibition was calculated relative to untreated control cells.

    • The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, was determined.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cross-reactivity of a kinase inhibitor like this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation b1 Recombinant Kinase Production b2 ELISA-based Assay b1->b2 b3 Radiometric Assay b1->b3 b4 IC50 Determination b2->b4 b3->b4 d1 Comparative Analysis of IC50 Values b4->d1 c1 Cell Line Culture (e.g., HMC-1) c2 Compound Treatment (this compound) c1->c2 c3 Proliferation Assay (e.g., MTT) c2->c3 c4 IC50 Determination c3->c4 c4->d1 d2 Selectivity Profile Generation d1->d2 d3 Pathway Analysis d2->d3

Caption: General workflow for kinase inhibitor profiling.

Conclusion

This compound is a potent inhibitor of c-Kit and KDR, with significant activity against other related kinases such as Flt-1, CSF-1R, Lck, and c-Raf. Its cross-reactivity profile suggests a broader mechanism of action than just targeting its primary intended kinases. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential and biological effects of this compound. Further studies, including comprehensive kinome-wide screening, would provide a more complete picture of its selectivity and potential off-target activities.

References

OSI-930 Efficacy in Imatinib-Resistant Gastrointestinal Stromal Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of OSI-930 in imatinib-resistant Gastrointestinal Stromal Tumor (GIST) models. The performance of this compound is compared with other established tyrosine kinase inhibitors (TKIs), supported by available preclinical and clinical data. This document is intended to inform research and development decisions in the context of overcoming imatinib resistance in GIST.

Introduction to Imatinib Resistance in GIST

Gastrointestinal stromal tumors are predominantly driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. While imatinib, a potent TKI, has revolutionized the treatment of GIST, a significant number of patients develop resistance, often due to the acquisition of secondary mutations in the KIT kinase domain. These mutations typically occur in the ATP-binding pocket (exons 13 and 14) or the activation loop (exons 17 and 18), leading to conformational changes that prevent effective imatinib binding. This necessitates the development and evaluation of alternative TKIs with different binding modes or targets.

This compound: A Multi-Targeted Kinase Inhibitor

This compound is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases, primarily KIT and Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. Its dual inhibitory action suggests a potential to not only target mutated KIT but also to inhibit tumor angiogenesis, a crucial pathway for tumor growth and metastasis.

Preclinical and Clinical Efficacy of this compound

Preclinical studies have demonstrated that this compound exhibits antitumor activity in xenograft models expressing mutant KIT[1]. In a phase I clinical trial involving patients with advanced solid tumors, this compound showed modest clinical activity in heavily pretreated, imatinib-resistant GIST patients. Of the 19 GIST patients enrolled, 11 (58%) achieved stable disease as their best response, with a median duration of 126 days. Furthermore, functional imaging with FDG-PET scans revealed partial responses in 4 of 9 evaluable patients, suggesting a metabolic effect of the drug on the tumors[2][3].

However, a significant limitation in the current body of research is the lack of publicly available, specific IC50 values for this compound against a panel of common imatinib-resistant KIT mutations, such as those in exons 13, 14, 17, and 18. This absence of data makes a direct quantitative comparison with other TKIs challenging.

Comparative Efficacy with Alternative TKIs

In the absence of direct head-to-head preclinical comparisons involving this compound, this guide presents the efficacy of established second- and third-line TKIs, sunitinib and regorafenib, against specific imatinib-resistant mutations. This allows for an indirect assessment of where this compound might fit in the therapeutic landscape.

Sunitinib

Sunitinib is a multi-targeted TKI approved for the treatment of imatinib-resistant GIST. Preclinical and clinical data have shown that sunitinib is particularly effective against GISTs harboring secondary mutations in the ATP-binding pocket of KIT, specifically in exons 13 and 14 (e.g., V654A)[4]. However, it is generally less effective against mutations in the activation loop (exons 17 and 18)[4].

Regorafenib

Regorafenib, another multi-kinase inhibitor, is approved for GIST patients who have progressed on both imatinib and sunitinib. In contrast to sunitinib, regorafenib has demonstrated activity against activation loop mutations in KIT exons 17 and 18[5].

The differential sensitivity of these TKIs to various KIT mutations underscores the importance of genotypic profiling in guiding therapy for imatinib-resistant GIST.

Data Presentation

Table 1: In Vitro Efficacy of TKIs Against Imatinib-Resistant KIT Mutations

TKIPrimary KIT MutationSecondary KIT MutationCell LineReported IC50 (nM)Reference
Imatinib Exon 11 delV654A (Exon 13)GIST430Resistant (IC50 >10,000)Inferred from resistance
Sunitinib Exon 11 delV654A (Exon 13)GIST-T1 (V654A transfected)Lower IC50 than Imatinib[6]
Regorafenib Exon 11 delN822K (Exon 17)GIST-T1 (N822K transfected)Lower IC50 than Sunitinib[6]
This compound VariousVariousN/AData not publicly available

Note: Specific IC50 values for sunitinib and regorafenib in these exact isogenic cell lines are presented qualitatively based on the provided search results, as precise numerical values were not consistently available across all compared studies.

Table 2: Clinical Efficacy of TKIs in Imatinib-Resistant GIST

TKIPatient PopulationBest ResponseMedian Progression-Free Survival (PFS)Reference
This compound Heavily pretreated, imatinib-resistant GISTStable Disease (58%)126 days (for SD patients)[2][3]
Sunitinib Imatinib-resistant GISTPartial Response (7%)27.3 weeks[7]
Regorafenib Imatinib- and sunitinib-resistant GISTPartial Response (4.5%)4.8 months[6]

Signaling Pathways and Experimental Workflows

KIT Signaling Pathway and TKI Inhibition

The following diagram illustrates the central role of KIT signaling in GIST and the points of intervention for various TKIs. Imatinib resistance arises from secondary mutations that either prevent drug binding or stabilize the active conformation of the KIT receptor.

KIT_Signaling_Pathway KIT Signaling Pathway in GIST and TKI Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT KIT Receptor GRB2_SOS GRB2/SOS KIT->GRB2_SOS PI3K PI3K KIT->PI3K STAT3 STAT3 KIT->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Imatinib Imatinib Imatinib->KIT Inhibits (sensitive mutations) Sunitinib Sunitinib Sunitinib->KIT Inhibits (ATP-binding pocket mutations) Regorafenib Regorafenib Regorafenib->KIT Inhibits (activation loop mutations) OSI_930 This compound OSI_930->KIT Inhibits

Caption: Simplified KIT signaling cascade and points of TKI intervention.

Experimental Workflow for In Vitro TKI Efficacy Testing

This workflow outlines the typical steps involved in assessing the efficacy of a TKI like this compound against imatinib-resistant GIST cell lines.

In_Vitro_Workflow Workflow for In Vitro TKI Efficacy Assessment cluster_setup Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture Culture Imatinib-Resistant GIST Cell Lines (e.g., GIST430, GIST-T1R) TKI_Treatment Treat cells with varying concentrations of TKI (this compound, Sunitinib, etc.) Cell_Culture->TKI_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) TKI_Treatment->Viability_Assay Western_Blot Western Blot Analysis TKI_Treatment->Western_Blot IC50_Determination Determine IC50 values Viability_Assay->IC50_Determination Pathway_Analysis Analyze inhibition of downstream signaling (p-KIT, p-AKT, p-ERK) Western_Blot->Pathway_Analysis

Caption: Standard workflow for evaluating TKI efficacy in vitro.

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Imatinib-resistant GIST cell lines (e.g., GIST430, GIST-T1R) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, sunitinib, regorafenib) or vehicle control (DMSO).

  • Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: The luminescence or absorbance is measured using a plate reader. The results are normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis (General Protocol)
  • Cell Lysis: GIST cells are treated with the TKI or vehicle control for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of KIT, AKT, and ERK overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound has demonstrated modest antitumor activity in imatinib-resistant GIST, primarily by inducing stable disease. Its dual inhibition of KIT and KDR presents a rational therapeutic strategy. However, the lack of detailed preclinical data, particularly IC50 values against a comprehensive panel of imatinib-resistant KIT mutations, limits a direct and quantitative comparison with other approved TKIs like sunitinib and regorafenib.

The available evidence suggests that the selection of second- and third-line therapies for imatinib-resistant GIST should be guided by the specific secondary KIT mutations present in the tumor. Sunitinib is a preferred option for tumors with mutations in the ATP-binding pocket (exons 13 and 14), while regorafenib shows greater efficacy against activation loop mutations (exons 17 and 18). Further preclinical studies are warranted to precisely define the activity of this compound against these specific mutations to better position it in the treatment landscape of imatinib-resistant GIST.

References

Osi-930: A Comparative Analysis Against Standard-of-Care Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical data for Osi-930, a potent inhibitor of c-Kit, VEGFR-2, and PDGFR-β, against established standard-of-care tyrosine kinase inhibitors (TKIs) Sunitinib, Sorafenib, and Pazopanib. This document is intended for researchers, scientists, and drug development professionals to offer an objective analysis of the available preclinical data, including detailed experimental methodologies and a visual representation of the targeted signaling pathways.

Executive Summary

This compound is a multi-targeted TKI with potent activity against key drivers of tumor growth and angiogenesis.[1][2] Preclinical studies demonstrate its efficacy in inhibiting critical receptor tyrosine kinases and subsequent downstream signaling. Standard-of-care agents such as Sunitinib, Sorafenib, and Pazopanib have well-documented preclinical and clinical activity across a range of solid tumors, primarily through their inhibition of VEGFR and other tyrosine kinases. This guide synthesizes the publicly available preclinical data for these agents to facilitate a comparative assessment. While direct head-to-head preclinical studies are limited, this guide collates data from key individual studies to provide a baseline for comparison. It is important to note that variations in experimental conditions across different studies should be considered when interpreting the data.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound, Sunitinib, Sorafenib, and Pazopanib against their primary target kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.

Target KinaseThis compound (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)Pazopanib (IC50, nM)
c-Kit 80[1]2[3]6871
VEGFR-2 (KDR) 9[1]9[3]9030
PDGFR-β 15 (as CSF-1R)[1]2[3]5784
VEGFR-1 (Flt-1) Potent81510
VEGFR-3 (Flt-4) Low Activity92047
PDGFR-α Low Activity8-46
Raf-1 Potent-6-
B-Raf --22 (wild-type), 38 (V600E)-
Flt-3 Low Activity158-
RET -743-

Note: Data is compiled from various preclinical studies. Direct comparison should be made with caution due to potential differences in assay conditions.

In Vivo Antitumor Activity: Xenograft Models

The antitumor efficacy of these TKIs has been evaluated in various human tumor xenograft models in immunocompromised mice. The following table summarizes key findings from these studies.

TKIXenograft ModelDosingKey FindingsReference
This compound HMC-1 (human mast cell leukemia, mutant Kit)10-50 mg/kg, oral, dailyProlonged inhibition of Kit phosphorylation and significant antitumor activity.[1]
This compound NCI-H526 (small cell lung cancer, wild-type Kit)100-200 mg/kg, oral, dailyProlonged inhibition of wild-type Kit and significant antitumor activity.[1]
Sunitinib Various human tumor xenografts20-80 mg/kg/dayResulted in tumor growth inhibition of 11-93%.[4]
Sorafenib 786-O (renal cell carcinoma)Oral, once daily for 21 daysSignificant inhibition of tumor growth.[5]
Pazopanib Various human tumor xenografts100 mg/kg, daily or twice dailySignificant activity in all 6 xenograft models tested.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (c-Kit, VEGFR-2, PDGFR-β) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis VEGFR signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Osi_930 This compound Osi_930->RTK inhibit Standard_TKIs Standard-of-Care TKIs (Sunitinib, Sorafenib, Pazopanib) Standard_TKIs->RTK inhibit

Caption: Simplified signaling pathways targeted by this compound and standard-of-care TKIs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Xenograft Human Tumor Xenograft Model (in immunocompromised mice) Dosing Oral Administration of TKI Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD Pharmacokinetic/Pharmacodynamic Analysis Dosing->PK_PD Drug_Compound TKI Compound (this compound or Standard-of-Care) Drug_Compound->Kinase_Assay Drug_Compound->Cell_Proliferation Drug_Compound->Dosing

Caption: General experimental workflow for preclinical evaluation of TKIs.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the in vitro potency of a TKI against a panel of purified protein kinases.

  • Methodology: Recombinant human kinase enzymes are incubated with a specific substrate and ATP in a buffer solution. The TKI is added at various concentrations to determine its inhibitory effect. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using an ELISA-based method or radiometric assay. The IC50 value is calculated from the dose-response curve.[1]

Cell Proliferation Assay (General Protocol)
  • Objective: To assess the effect of a TKI on the growth of cancer cell lines.

  • Methodology: Cancer cells are seeded in multi-well plates and treated with a range of TKI concentrations. After an incubation period (typically 48-72 hours), cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively. The IC50 value for cell growth inhibition is then determined.[7]

In Vivo Human Tumor Xenograft Model (General Protocol)
  • Objective: To evaluate the in vivo antitumor efficacy of a TKI.

  • Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, mice are randomized into control and treatment groups. The TKI is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target inhibition or immunohistochemistry to evaluate effects on angiogenesis.[1]

Conclusion

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of OSI-930

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous laboratory safety and chemical handling are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of OSI-930, a multi-targeted tyrosine kinase inhibitor. Following these procedural steps will help ensure the safety of laboratory personnel and the environment, building a foundation of trust in your operational protocols.

It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for complete and specific guidance on the disposal of this compound. This document should be the primary source of information for handling and waste management. The following procedures are based on general best practices for potent research compounds and should be adapted to the specific requirements outlined in the SDS and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Required if handling powder outside a fume hood

Step-by-Step Disposal Protocol for this compound

This protocol addresses the disposal of pure this compound (solid) and solutions of this compound, such as those in DMSO.

Decontamination of Equipment and Surfaces:
  • Objective: To neutralize any residual this compound on laboratory equipment and work surfaces.

  • Procedure:

    • Prepare a decontamination solution. A common approach for similar compounds is a solution of sodium hypochlorite (bleach) or a specialized laboratory decontamination solution. The specific deactivating agent should be confirmed in the manufacturer's SDS.

    • Carefully wipe down all contaminated surfaces, including balances, spatulas, glassware, and the interior of the fume hood.

    • Allow the decontamination solution to remain in contact with the surfaces for the time specified in your laboratory's standard operating procedures or the compound's SDS.

    • Wipe the surfaces again with 70% ethanol to remove any residue from the decontamination solution.

    • Dispose of all wipes and absorbent materials as hazardous waste.

Disposal of Solid this compound Waste:
  • Objective: To safely package and label solid this compound for hazardous waste pickup.

  • Procedure:

    • Carefully collect all solid this compound waste, including unused compound, contaminated vials, and weighing papers.

    • Place all solid waste into a designated, leak-proof hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Store the sealed container in a designated hazardous waste accumulation area until it is collected by a licensed waste disposal contractor.

Disposal of Liquid this compound Waste (e.g., in DMSO):
  • Objective: To safely collect and manage liquid waste containing this compound.

  • Procedure:

    • Collect all liquid waste containing this compound, including stock solutions, experimental media, and rinsates, in a designated, leak-proof, and chemically compatible hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), and an approximate concentration.

    • Do not mix incompatible waste streams.

    • Store the sealed container in a designated hazardous waste accumulation area, segregated from other incompatible chemicals, until collection.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_decon Decontamination cluster_final Final Disposal start Identify this compound Waste sds Consult Manufacturer's SDS start->sds ppe Don Appropriate PPE collect_solid Collect Solid Waste ppe->collect_solid collect_liquid Collect Liquid Waste ppe->collect_liquid decon Decontaminate Equipment and Surfaces ppe->decon sds->ppe package_solid Package in Labeled Hazardous Waste Container collect_solid->package_solid store Store in Designated Hazardous Waste Area package_solid->store package_liquid Package in Labeled Hazardous Waste Container collect_liquid->package_liquid package_liquid->store dispose_wipes Dispose of Wipes as Hazardous Waste decon->dispose_wipes dispose_wipes->store pickup Arrange for Pickup by Licensed Contractor store->pickup G cluster_ligand Ligands cluster_receptor Receptors cluster_inhibitor Inhibitor cluster_pathway Downstream Signaling SCF SCF cKit c-Kit SCF->cKit VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Proliferation Cell Proliferation cKit->Proliferation Survival Cell Survival cKit->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis OSI930 This compound OSI930->cKit OSI930->VEGFR2

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osi-930
Reactant of Route 2
Reactant of Route 2
Osi-930

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.